molecular formula C15H14BrNO2 B390419 4-bromo-N-(2-ethoxyphenyl)benzamide CAS No. 346690-21-9

4-bromo-N-(2-ethoxyphenyl)benzamide

Cat. No.: B390419
CAS No.: 346690-21-9
M. Wt: 320.18g/mol
InChI Key: KEIVPXOXIHITTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-ethoxyphenyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamide derivatives are a significant area of interest in medicinal chemistry and chemical biology research, often explored for their potential as molecular scaffolds and protein-binding motifs . As a research chemical, this product is provided for use in non-clinical laboratory studies only, such as in vitro assay development, high-throughput screening, or as a standard in analytical chemistry. The presence of both bromo and ethoxyphenyl substituents on the benzamide core structure suggests potential for interesting electronic and steric properties, which may be investigated in the context of structure-activity relationship (SAR) studies . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use. For all related safety and handling information, including first aid measures and firefighting measures, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-bromo-N-(2-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIVPXOXIHITTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, a specific CAS (Chemical Abstracts Service) number for 4-bromo-N-(2-ethoxyphenyl)benzamide has not been found in major chemical databases. This suggests that the compound may be a novel chemical entity or not widely cataloged. The following technical guide is therefore constructed based on established principles of organic chemistry and data from structurally analogous 4-bromo-N-arylbenzamides. All protocols and properties should be considered representative for this class of compounds.

Introduction: The N-Arylbenzamide Scaffold

N-arylbenzamides represent a significant class of organic compounds recognized as "privileged structures" in medicinal chemistry.[1] Their inherent stability, coupled with the capacity for hydrogen bonding, allows for potent and specific interactions with biological targets such as enzymes and receptors.[1] The structure of 4-bromo-N-(2-ethoxyphenyl)benzamide combines this robust benzamide core with a bromine atom—a versatile functional handle for further chemical modification—and an ethoxy-substituted phenyl ring, which can influence the molecule's solubility, metabolic stability, and target engagement.

This guide provides a comprehensive framework for the synthesis, characterization, and potential utility of 4-bromo-N-(2-ethoxyphenyl)benzamide, aimed at researchers and professionals in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

While experimental data for the target compound is not available, its fundamental properties can be calculated. These properties are crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
Molecular Formula C₁₅H₁₄BrNO₂-
Molecular Weight 320.18 g/mol -
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br-
Calculated LogP 3.62ChemBridge
Topological Polar Surface Area (tPSA) 38.3 ŲChemBridge
Hydrogen Bond Donors 1ChemBridge
Hydrogen Bond Acceptors 2ChemBridge
Rotatable Bonds 4-

Synthesis of 4-bromo-N-(2-ethoxyphenyl)benzamide

The most direct and widely employed method for the synthesis of N-arylbenzamides is the acylation of a primary amine with an acyl chloride, a reaction known as the Schotten-Baumann reaction.[2][3] This involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.

The proposed synthesis for 4-bromo-N-(2-ethoxyphenyl)benzamide involves the reaction of 2-ethoxyaniline with 4-bromobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis 4_bromobenzoyl_chloride 4-Bromobenzoyl Chloride Reaction_Vessel Reaction in Anhydrous DCM 4_bromobenzoyl_chloride->Reaction_Vessel 2_ethoxyaniline 2-Ethoxyaniline 2_ethoxyaniline->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Aqueous_Wash Aqueous Wash (HCl, NaHCO₃, Brine) Reaction_Vessel->Aqueous_Wash Reaction Mixture Drying Dry over Na₂SO₄ Aqueous_Wash->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Crude Product Final_Product 4-bromo-N-(2-ethoxyphenyl)benzamide Purification->Final_Product Analysis Spectroscopic Characterization (NMR, IR, MS) Final_Product->Analysis

Caption: Synthetic workflow for 4-bromo-N-(2-ethoxyphenyl)benzamide.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-arylbenzamides.

Materials:

  • 4-Bromobenzoyl chloride

  • 2-Ethoxyaniline

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 4-bromobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

    • Causality: The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The HCl wash removes unreacted amine and the basic catalyst. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[4][5]

Analytical Characterization

The identity and purity of the synthesized 4-bromo-N-(2-ethoxyphenyl)benzamide must be confirmed using standard spectroscopic techniques.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the ethoxy group (a triplet and a quartet), and a characteristic broad singlet for the N-H proton.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR will display a signal for the amide carbonyl carbon typically in the range of 165-170 ppm, along with signals for the aromatic and aliphatic carbons.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the amide group (around 1650 cm⁻¹) and a sharp band for the N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Potential Applications in Research and Drug Development

The 4-bromo-N-arylbenzamide scaffold is a fertile ground for discovering new therapeutic agents. The bromine atom acts as a key point for diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.[7]

  • Antimicrobial Agents: Numerous substituted benzamides have been investigated for their antibacterial and antifungal properties.[8] The specific substitution pattern on the aryl rings can be tuned to optimize activity against various pathogens.

  • Enzyme Inhibition: The benzamide core is present in many enzyme inhibitors. For example, structurally related compounds have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in oncology.[1]

  • Neuroleptics and Anticonvulsants: The benzamide functional group is a key feature in several neuroleptic drugs. Derivatives are often screened for anticonvulsant and other CNS activities.

  • Materials Science: The rigid, planar nature of the amide bond and the potential for hydrogen bonding make these molecules interesting candidates for the development of novel organic materials with specific electronic or self-assembly properties.

Safety and Handling

Standard laboratory safety precautions should be observed when handling the reagents and the final product.

  • Reagents: 4-bromobenzoyl chloride is corrosive and a lachrymator; it should be handled in a fume hood. 2-ethoxyaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Product: As a novel compound, the toxicological properties of 4-bromo-N-(2-ethoxyphenyl)benzamide are unknown. It should be treated as potentially hazardous.

Conclusion

While 4-bromo-N-(2-ethoxyphenyl)benzamide itself is not a well-documented compound, its chemical framework is of significant interest to the scientific community. This guide provides a robust, scientifically-grounded roadmap for its synthesis and characterization based on the well-established chemistry of N-arylbenzamides. The versatility of the 4-bromo substituent offers a clear path for further chemical exploration, making this compound and its derivatives promising candidates for discovery programs in medicinal chemistry and materials science.

References

  • Raza, A., Rasool, N., Bilal, M., Mubarık, A., Hashmı, M. A., Akhtar, M. N., Imran, M., Ahmad, G., Siddiqa, A., & Shah, S. A. A. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ChemistrySelect, 7(29). Available at: [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and characterization of benzamide metal complexes. Available at: [Link]

  • PubMed. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Available at: [Link]

  • PubChem. (n.d.). 2-amino-N-(4-ethoxyphenyl)benzamide. Retrieved February 21, 2026, from [Link]

  • Rofouei, M. K., et al. (2011). 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved February 21, 2026, from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • EPA. (2025). Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- Properties. Available at: [Link]

  • PubChem. (n.d.). p-Ethoxybenzamide. Retrieved February 21, 2026, from [Link]

  • PubChemLite. (n.d.). N-(4-ethoxyphenyl)benzamide (C15H15NO2). Retrieved February 21, 2026, from [Link]

  • AIR Unimi. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available at: [Link]

  • MDPI. (2025). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Available at: [Link]

  • NEET coaching. (n.d.). The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of :. Retrieved February 21, 2026, from [Link]

  • PMC. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available at: [Link]

  • YouTube. (2023). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : | 12. Available at: [Link]

Sources

Strategic Profiling of Benzamide Derivatives: From Library Design to Hit Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the realm of small molecule drug discovery, the benzamide moiety (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is not merely a functional group; it is a privileged scaffold .[1] Its utility spans from antipsychotics (D2/D3 antagonists like Sulpiride) to epigenetic modulators (HDAC inhibitors like Entinostat) and DNA repair blockers (PARP inhibitors).

For the application scientist, screening a benzamide library requires a fundamental shift in assay design. Unlike rapid-equilibrium inhibitors (e.g., hydroxamates), benzamides frequently exhibit slow, tight-binding kinetics . Standard end-point assays often underestimate their potency by orders of magnitude. This guide details the technical architecture for correctly designing, screening, and validating benzamide libraries.

Library Architecture & Design Logic

When curating or synthesizing a benzamide screening library, the structural inputs must align with the intended target class. A "one-size-fits-all" benzamide library is inefficient.

Structural Divergence by Target
FeatureTarget ClassKey Pharmacophore Requirement
Ortho-Amino Group HDAC Inhibitors Essential for Zinc chelation in the active site (e.g., MS-275).
Nicotinamide Mimic PARP Inhibitors The benzamide amide group mimics the nicotinamide of NAD+, forming H-bonds with Gly863/Ser904.
Tertiary Amine Tail D2/D3 Antagonists Requires a basic nitrogen (often pyrrolidine) at a specific distance from the aromatic ring for ionic bonding.
Lipophilic Cap Epigenetic Readers Large hydrophobic groups to occupy the surface rim of the binding pocket.
The "Rule of 3" vs. "Rule of 5"
  • Fragment Libraries (FBDD): Focus on low molecular weight (

    
     Da) benzamides. These are ideal for X-ray crystallographic screening (X-ray soaking) because the high solubility of the benzamide core allows high-concentration soaking without aggregation.
    
  • HTS Libraries: Focus on "Decorated" benzamides (

    
     Da) with established SAR vectors (e.g., biphenyl extensions) to maximize potency during primary screens.
    

Mechanistic Insight: The Slow-Binding Trap

A critical failure mode in screening benzamides is treating them as rapid-equilibrium inhibitors.

The Science: Hydroxamic acids (e.g., SAHA/Vorinostat) bind rapidly (


 is high) and dissociate rapidly (

is high). Benzamides (e.g., Entinostat) often follow Mechanism B of enzyme inhibition:

  • Step 1 (

    
    ):  Rapid formation of a loose collision complex.
    
  • Step 2 (

    
    ):  A slow conformational change (isomerization) of the enzyme-inhibitor complex, leading to a "tight" state.
    

The Consequence: If you run a standard 30-minute HTS assay, you are measuring the initial loose complex (


), not the thermodynamically relevant tight complex (

). You will miss the most potent hits.
Visualization: Kinetic Mechanism

BenzamideKinetics cluster_0 Mechanism B: Slow-Tight Binding E Enzyme (E) EI Initial Complex (EI) (Rapid Equilibrium) E->EI k1 (Fast) I Benzamide (I) I->EI EI->E k-1 EI->I EI_Star Tight Complex (EI*) (Biologically Relevant) EI->EI_Star k2 (Slow Isomerization) EI_Star->EI k-2 (Very Slow Off-rate)

Caption: Kinetic Pathway of Benzamide Inhibition. Note the transition from the loose EI state to the tight EI state, which requires pre-incubation to capture.*

Protocol: Kinetic Validation of Benzamide Hits

This protocol is designed to validate hits from a primary screen, specifically distinguishing true high-affinity benzamides from assay artifacts.

Scope: Fluorogenic HDAC Assay (Class I selective). Reagents:

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: Recombinant HDAC1 or HDAC3.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1% BSA.
    
Step-by-Step Methodology
  • Preparation of Series: Prepare a 10-point dilution series of the benzamide compound in DMSO. Ensure final DMSO concentration in the assay is

    
    .
    
  • The Pre-Incubation Step (CRITICAL):

    • Standard Arm: Mix Enzyme + Compound. Incubate for 15 minutes .

    • Equilibrium Arm: Mix Enzyme + Compound. Incubate for 2 to 4 hours at room temperature.

    • Rationale: This differential incubation reveals time-dependency. If

      
       shifts significantly (>5-fold) between 15 min and 4 hours, the compound is a slow-binder.
      
  • Reaction Initiation: Add the Fluorogenic Substrate to both arms.

  • Continuous Read: Measure fluorescence (Ex 360nm / Em 460nm) in kinetic mode (read every 2 minutes for 60 minutes). Do not use a single endpoint read.

  • Data Processing (

    
     Determination): 
    For slow-binders, the product formation curve will be non-linear (bending). Fit the progress curves to the integrated rate equation:
    
    
    
    
    • 
      : Initial velocity.
      
    • 
      : Steady-state velocity.
      
    • 
      : Apparent first-order rate constant.[2][3]
      
  • Secondary Plot: Plot

    
     vs. [Inhibitor Concentration].
    
    • Linear Plot: Indicates Mechanism A (simple slow binding).

    • Hyperbolic Plot: Indicates Mechanism B (two-step induced fit), typical for potent benzamides like Entinostat.

Screening Workflow Integration

To autonomously manage a benzamide library campaign, integrate the following decision logic into your LIMS (Laboratory Information Management System).

ScreeningWorkflow Library Benzamide Library (10k - 50k compounds) Primary Primary Screen (Single Point @ 10µM) Library->Primary Filter Filter: >50% Inhibition? Primary->Filter Filter->Library No (Discard) HitVal Hit Validation (Dose Response) Filter->HitVal Yes TimeShift Time-Shift Assay (15m vs 4h Pre-incubation) HitVal->TimeShift Decision IC50 Shift > 3x? TimeShift->Decision Rapid Rapid Equilibrium (Likely Hydroxamate-like or Off-target) Decision->Rapid No Slow Slow-Tight Binder (High Value Benzamide) Decision->Slow Yes Kinetics Full Kinetic Profiling (Determine Ki, kon, koff) Slow->Kinetics

Caption: Decision tree for identifying high-value slow-binding benzamides during HTS.

Comparative Data: Benzamides vs. Hydroxamates

The following data illustrates why benzamides are preferred for long-duration pharmacodynamics (PD), despite often having higher nominal


 values in short assays compared to hydroxamates.
ParameterBenzamide (e.g., Entinostat) Hydroxamate (e.g., Vorinostat) Implication
Binding Kinetics Slow On / Slow OffFast On / Fast OffBenzamides have a longer residence time on the target.
Selectivity Class I Selective (HDAC 1, 2, 3)Pan-HDAC (Class I, IIa, IIb, IV)Benzamides have reduced off-target toxicity profile.
Metabolic Stability High (Amide bond is stable)Low (Hydroxamic acid is liable to hydrolysis/glucuronidation)Benzamides generally have better oral bioavailability.
Zinc Binding Bidentate chelation (Weak)Bidentate chelation (Strong)Benzamides rely more on the "Cap" group for affinity, driving selectivity.

References

  • Moreno-Yruela, C., et al. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv/PubMed. Retrieved from [Link]

  • Syndax Pharmaceuticals. (2024).[4] Entinostat Mechanism of Action and Clinical Applications.[4][5][6] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor. Retrieved from [Link]

  • ResearchGate. (2025). Key structural requirements of benzamide derivatives for histone deacetylase inhibition.[7][8] Retrieved from [Link]

Sources

4-bromo-N-(2-ethoxyphenyl)benzamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level research monograph. It synthesizes safety data, synthetic protocols, and chemical utility for 4-bromo-N-(2-ethoxyphenyl)benzamide .

A Guide to Synthesis, Safety, and Medicinal Chemistry Applications

Chemical Identity & Structural Analysis[1][2][3]

This compound represents a classic "privileged scaffold" in medicinal chemistry—a biaryl amide with a halogen handle. It serves as a critical intermediate for cross-coupling reactions (Suzuki-Miyaura) and is structurally related to various kinase inhibitors.

Property Data / Description
Chemical Name 4-bromo-N-(2-ethoxyphenyl)benzamide
Common Synonyms N-(2-Ethoxyphenyl)-4-bromobenzamide; 4-Bromo-2'-ethoxybenzanilide
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight 320.18 g/mol
Structural Features Core: Benzamide linker.Ring A: 4-Bromophenyl (Electrophilic handle).Ring B: 2-Ethoxyphenyl (Electron-rich, ortho-substituted).[1][2]
Solubility Profile High: DMSO, DMF, Dichloromethane (DCM).Low/Insoluble: Water, aqueous buffers (pH 7.4).
Structural Logic

The molecule combines an electron-deficient ring (4-bromobenzoyl) with an electron-rich ring (2-ethoxyaniline). The ortho-ethoxy group induces a twisted conformation due to steric hindrance, preventing the two phenyl rings from becoming coplanar. This "molecular twist" is often exploited in drug design to fit hydrophobic pockets in enzymes like kinases.

Safety Data Profile (Expanded SDS)

Critical Warning: While specific toxicological data for this exact molecule may be sparse in public registries, its metabolic hydrolysis products (4-bromobenzoic acid and 2-ethoxyaniline ) dictate the safety protocol. 2-Ethoxyaniline (o-phenetidine) is a known toxin.

Hazard Classification (GHS Standards)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Potential Chronic Hazard: Methemoglobinemia (Theoretical risk upon hydrolysis/metabolism due to the aniline moiety).

Handling & Exposure Controls

The "Double-Glove" Protocol: Because halogenated aromatics and anilines can penetrate nitrile, a specific PPE layering strategy is required for handling >1g quantities.

  • Inner Layer: Polyethylene (PE) laminate glove (Chemical barrier).

  • Outer Layer: Standard Nitrile (Mechanical protection).

  • Respiratory: N95 minimum; P100/Organic Vapor cartridge recommended during synthesis or heating.

Emergency Response Workflow

The following diagram outlines the decision logic for exposure incidents, prioritizing the neutralization of potential aniline toxicity.

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Potential Absorption) Type->Skin Eye Eye Contact (Severe Irritation) Type->Eye Inhale Inhalation (Dust/Mist) Type->Inhale Wash Wash with Soap/Water (15 mins) Do NOT use Alcohol Skin->Wash Immediate Rinse Rinse with Saline/Water (15 mins, lift lids) Eye->Rinse Immediate Air Move to Fresh Air Support Breathing Inhale->Air Immediate Medical Seek Medical Attention Monitor for Methemoglobinemia Wash->Medical Rinse->Medical Air->Medical

Figure 1: Emergency response logic flow.[3] Note the specific instruction NOT to use alcohol for skin washing, as it enhances transdermal absorption of lipophilic amides.

Synthesis & Manufacturing Protocol

Objective: Produce high-purity (>98%) 4-bromo-N-(2-ethoxyphenyl)benzamide on a gram scale. Method: Acid Chloride Activation (Schotten-Baumann conditions).

Reaction Scheme

The synthesis couples 4-bromobenzoyl chloride (generated in situ or purchased) with 2-ethoxyaniline.

Reagents:

  • 4-Bromobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)

  • 2-Ethoxyaniline (1.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure

Step 1: Activation (Acid Chloride Formation)

  • Why: Direct reaction of carboxylic acid and amine is slow and requires high heat. Converting to the acid chloride creates a highly reactive electrophile.

  • Protocol: Dissolve 4-bromobenzoic acid in dry DCM. Add catalytic DMF (2 drops). Add oxalyl chloride dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours until gas evolution (HCl/CO/CO₂) ceases. Evaporate solvent to yield crude acid chloride.

Step 2: Coupling (Amide Bond Formation)

  • Why: The base (Et₃N) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the aniline.

  • Protocol:

    • Dissolve 2-ethoxyaniline (1.0 eq) and Et₃N (2.0 eq) in dry DCM at 0°C.

    • Dissolve the crude acid chloride from Step 1 in DCM.

    • Critical Step: Add the acid chloride solution slowly to the aniline solution. (Exothermic reaction).

    • Allow to warm to RT and stir for 4-12 hours.

Step 3: Work-up & Purification

  • Quench: Add 1M HCl (aqueous) to neutralize excess amine and solubilize salts.

  • Extraction: Separate organic layer. Wash with sat. NaHCO₃ (removes unreacted acid) and Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Recrystallization: If purity is <95%, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Synthetic Workflow Diagram

Synthesis Acid 4-Bromobenzoic Acid AcidCl Acid Chloride (Intermediate) Acid->AcidCl Activation SOCl2 SOCl2 / Oxalyl Cl SOCl2->AcidCl Aniline 2-Ethoxyaniline Coupling Coupling Reaction (DCM, Et3N, 0°C) Aniline->Coupling AcidCl->Coupling Workup Acid/Base Wash (Remove impurities) Coupling->Workup Product 4-bromo-N-(2-ethoxyphenyl)benzamide (Solid Precipitate) Workup->Product

Figure 2: Synthetic pathway utilizing acid chloride activation for high-yield amide formation.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

Technique Expected Signal / Result Interpretation
¹H NMR (DMSO-d₆) δ 9.5-10.0 ppm (s, 1H): Amide NH.δ 4.0-4.2 ppm (q, 2H): Ethoxy -CH₂-.δ 1.3-1.4 ppm (t, 3H): Ethoxy -CH₃.Aromatic Region: Multiplets for 8 protons.[4]Confirms the amide bond formation and presence of the ethyl group.
LC-MS (ESI+) [M+H]⁺ = 320/322 (1:1 ratio)The "Twin Peaks" of bromine isotopes (⁷⁹Br/⁸¹Br) confirm the presence of the halogen.
TLC (Thin Layer Chrom.) Rf ~ 0.4-0.6 (Hexane:EtOAc 3:1)Should show a single spot distinct from the starting aniline (usually lower Rf) and acid.

Applications in Drug Discovery

This molecule is rarely a final drug but acts as a versatile Key Intermediate .

Suzuki-Miyaura Cross-Coupling

The 4-bromo position is highly activated for Palladium-catalyzed coupling.

  • Reaction: Reacting this benzamide with aryl boronic acids allows the extension of the molecule's length.

  • Utility: This is used to synthesize Biaryl Amide Kinase Inhibitors (e.g., p38 MAP kinase or FGFR inhibitors) where the benzamide core binds to the hinge region of the kinase ATP pocket.

Biological Probe Design

The 2-ethoxy group provides steric bulk. By modifying this group (e.g., to 2-fluoro or 2-methoxy), researchers can probe the "Structure-Activity Relationship" (SAR) of the hydrophobic pocket in the target protein.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for Benzamide Derivatives.
  • Synthetic Methodology (Amide Coupling)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for acid chloride/coupling agent protocols).
  • Safety & Toxicology (Aniline Derivatives)

    • Occupational Health Guideline for Aniline and Homologues. CDC/NIOSH. (Relevant for the 2-ethoxyaniline moiety).[5]

  • Medicinal Chemistry Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Disclaimer: This guide is for research purposes only. All synthesis and handling must be performed by qualified personnel in a controlled laboratory environment equipped with appropriate fume hoods and safety equipment.

Sources

Methodological & Application

synthesis of 4-bromo-N-(2-ethoxyphenyl)benzamide from 4-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing 4-bromo-N-(2-ethoxyphenyl)benzamide (CAS: Analogous structures often used in kinase inhibitor libraries). This scaffold is a critical intermediate in medicinal chemistry, particularly for developing inhibitors targeting the VEGF/PDGF signaling pathways.

The synthesis utilizes a Schotten-Baumann type acylation , reacting 4-bromobenzoyl chloride with 2-ethoxyaniline (o-phenetidine). Two protocols are provided:

  • Protocol A (Homogeneous): Anhydrous DCM/Pyridine (Recommended for small-scale/high-purity needs).

  • Protocol B (Biphasic): DCM/Aqueous NaOH (Recommended for scale-up/green chemistry).

Mechanistic Insight & Reaction Logic

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The electron-donating ethoxy group at the ortho position of the aniline enhances the nucleophilicity of the amine, facilitating attack on the carbonyl carbon of the acid chloride.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[1]

  • Tetrahedral Intermediate: A short-lived tetrahedral alkoxide intermediate forms.

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (good leaving group).[1]

  • Deprotonation: The base (Pyridine/NaOH) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.

ReactionMechanism Reactants Reactants (Acid Chloride + Amine) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Chloride Expulsion TS->Elimination Collapse Product Final Amide + HCl Salt Elimination->Product Deprotonation (Base)

Figure 1: Mechanistic flow of the acylation reaction.

Material Attributes & Safety

CAUTION: 4-Bromobenzoyl chloride is a lachrymator and reacts violently with moisture. Handle in a fume hood.

ComponentMW ( g/mol )RoleKey Property
4-Bromobenzoyl chloride 219.46ElectrophileMoisture sensitive; mp 36-39°C
2-Ethoxyaniline 137.18NucleophileLiquid; bp 229°C; Light sensitive
Triethylamine (TEA) 101.19Base (Protocol A)Scavenges HCl
Dichloromethane (DCM) 84.93SolventDissolves both reactants
Product 320.18TargetExpected Solid

Experimental Protocols

Protocol A: Anhydrous Homogeneous Synthesis (Recommended)

Best for: <5g scale, high purity requirements.

Reagents:

  • 4-Bromobenzoyl chloride: 1.1 equiv

  • 2-Ethoxyaniline: 1.0 equiv

  • Triethylamine (TEA) or Pyridine: 1.2 equiv

  • DCM (Anhydrous): 10 mL per gram of amine

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 2-ethoxyaniline (1.0 equiv) and TEA (1.2 equiv) to the flask. Dissolve in anhydrous DCM .

  • Cooling: Submerge the flask in an ice-water bath (0°C).

  • Addition: Dissolve 4-bromobenzoyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Controls the exotherm and prevents di-acylation side products.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Monitor: Check TLC (Hexane:EtOAc 3:1). The amine spot (lower Rf) should disappear.

  • Quench: Add 1M HCl (aq) to the reaction mixture.

    • Why? Hydrolyzes excess acid chloride to benzoic acid and protonates unreacted amine (making it water-soluble).

  • Workup:

    • Separate phases.[3] Extract aqueous layer with DCM (2x).

    • Wash combined organics with Sat. NaHCO₃ (removes benzoic acid byproduct).

    • Wash with Brine .

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or EtOAc/Hexane if necessary.

Protocol B: Biphasic Schotten-Baumann

Best for: >10g scale, robust handling.

Reagents:

  • 4-Bromobenzoyl chloride: 1.1 equiv

  • 2-Ethoxyaniline: 1.0 equiv

  • NaOH (10% aq solution): 2.0 equiv

  • DCM or Toluene: Solvent volume matching aqueous phase.

Step-by-Step Procedure:

  • Dissolve 2-ethoxyaniline in DCM.

  • Add the 10% NaOH solution to the DCM mixture. Stir vigorously.

  • Cool to 0–5°C.

  • Add 4-bromobenzoyl chloride (neat or dissolved in minimal DCM) slowly.

  • Stir vigorously at RT for 4 hours.

    • Critical: Vigorous stirring is essential to maximize the interfacial surface area between the organic phase (reactants) and aqueous phase (base).

  • Workup: Separate layers. The organic layer contains the product.[4] Wash with 1M HCl, then water. Dry and evaporate.

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Amine + Base in DCM (0°C) Addition Add Acid Chloride (Dropwise) Start->Addition Reaction Stir at RT (3-4 Hours) Addition->Reaction Check TLC Check (Hex/EtOAc 3:1) Reaction->Check Check->Reaction Incomplete Quench Quench with 1M HCl (Remove excess reagents) Check->Quench Complete Wash Wash: NaHCO3 -> Brine Quench->Wash Isolate Dry (MgSO4) -> Evaporate -> Recrystallize (EtOH) Wash->Isolate

Figure 2: Step-by-step experimental workflow for Protocol A.

Process Control & Self-Validation (E-E-A-T)

To ensure the trustworthiness of your results, verify the product using these parameters.

A. Thin Layer Chromatography (TLC)[5]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm).

  • Observation:

    • Reactant (Amine): Low Rf, often streaks, turns brown/purple with ninhydrin.

    • Reactant (Acid Chloride): High Rf, hydrolyzes on plate (often invisible or streak).

    • Product: Distinct UV-active spot, mid-range Rf (typically 0.4–0.6).

B. NMR Validation (Expected Signals)
  • 1H NMR (CDCl₃, 400 MHz):

    • δ 8.0–8.5 ppm (1H, br s): Amide N-H . (Diagnostic peak).[1][5][6][3][7][8][9]

    • δ 7.5–7.8 ppm (m): Aromatic protons from the benzoyl ring (AA'BB' system typical of para-substitution).

    • δ 6.8–7.0 ppm (m): Aromatic protons from the phenetidine ring.

    • δ 4.1 ppm (q, 2H): Ethoxy -O-CH ₂-.

    • δ 1.4 ppm (t, 3H): Ethoxy -CH₂-CH ₃.

C. Mass Spectrometry
  • Pattern: Look for the characteristic bromine isotope pattern. Two peaks of nearly equal intensity separated by 2 mass units ([M]+ and [M+2]+) corresponding to ⁷⁹Br and ⁸¹Br.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check acid chloride quality (white solid, not liquid/paste).
Sticky Solid/Oil Residual Solvent/ImpuritiesTriturate the crude oil with cold Hexane or Pentane to induce crystallization.
Starting Material Remains Inactive Acid ChlorideAdd 0.1-0.2 equiv more acid chloride and stir longer.
Extra Spots on TLC Di-acylationAdd acid chloride more slowly at 0°C. Ensure 1:1 stoichiometry is close.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann protocols).[7]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanism of Nucleophilic Acyl Substitution).[1][7]

  • Organic Syntheses , Coll. Vol. 1, p. 82 (1941); Vol. 7, p. 6 (1927). (Benzoylation of amines).[1][10][7][2][9]

  • PubChem Compound Summary , "4-Bromobenzamide" (Analogous spectral data).

Sources

The Art of the Amide Bond: A Senior Application Scientist's Guide to Benzamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Amide and the Importance of Benzamides

The amide bond is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals, natural products, and polymers.[1][2] Among the diverse classes of amides, benzamide derivatives hold a place of particular significance. Their rigid, planar structure and capacity for hydrogen bonding interactions make them privileged scaffolds in drug discovery, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[3] The efficient and reliable construction of the amide bond between a benzoic acid and an amine is, therefore, a critical transformation for researchers in the pharmaceutical and life sciences sectors.

This application note provides an in-depth guide to the theory and practice of amide coupling reactions for the synthesis of benzamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of various coupling strategies, offers field-proven protocols, and provides a framework for troubleshooting common challenges.

Fundamentals of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive carboxylate-ammonium salt.[4] To overcome this kinetic barrier, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the central role of a coupling reagent. The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond.[1]

The ideal coupling reagent should be highly efficient, minimize side reactions (particularly racemization of chiral centers), and be easily removed from the reaction mixture along with its byproducts.[5] Over the decades, a vast arsenal of coupling reagents has been developed, broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[1][4]

The Workhorses: Carbodiimide-Mediated Coupling Reactions

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and widely used coupling reagents.[4][6][7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6][8] This intermediate can then react with the amine to form the amide and a urea byproduct.

However, the O-acylisourea intermediate is susceptible to two significant side reactions:

  • Racemization: If the carboxylic acid contains a chiral center alpha to the carbonyl group, the intermediate can lead to loss of stereochemical integrity.[1][7]

  • N-acylurea formation: The O-acylisourea can rearrange to a stable and unreactive N-acylurea, which terminates the desired reaction pathway and can complicate purification.[6][7]

To suppress these side reactions and improve reaction efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost universally employed in carbodiimide-mediated couplings.[6][7][9] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to racemization and rearrangement, yet still sufficiently reactive to readily couple with the amine.[6]

Carbodiimide_Mechanism cluster_activation Activation cluster_coupling Coupling Pathways Benzoic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Benzoic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (EDC/DCC) Carbodiimide->O_Acylisourea Amide Benzamide (Desired Product) O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea + Amine Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine R''-NH2 HOBt HOBt/HOAt Active_Ester->Amide + Amine

Caption: Carbodiimide coupling mechanism highlighting the role of additives.

Protocol 1: Standard EDC/HOBt Coupling for Benzamide Synthesis

This protocol is a robust and widely applicable method for the synthesis of a broad range of benzamide derivatives.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Substituted Amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzoic acid (1.0 eq), HOBt (1.2 eq), and the substituted amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (0.1-0.5 M).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure benzamide derivative.[10][11]

Causality Behind Experimental Choices:

  • Stoichiometry: A slight excess of the amine and coupling reagents is often used to ensure complete consumption of the limiting benzoic acid.

  • Base: A non-nucleophilic organic base like DIPEA or TEA is crucial to neutralize the HCl salt of EDC and the HOBt, as well as to deprotonate the amine, enhancing its nucleophilicity.[12]

  • Solvent: DCM is a good general-purpose solvent for many coupling reactions. DMF is used for less soluble substrates. Ensure solvents are anhydrous to prevent hydrolysis of the activated species.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of EDC, and then allowed to warm to room temperature to drive the reaction to completion.

The Next Generation: Aminium/Uronium and Phosphonium Salt Reagents

In the quest for faster reaction times, higher yields, and reduced side reactions, a new generation of coupling reagents based on aminium/uronium and phosphonium salts has emerged.[1] These reagents are generally more reactive than carbodiimides and are particularly useful for sterically hindered substrates or for minimizing racemization.[13][14]

Popular Aminium/Uronium Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): One of the most effective coupling reagents, known for its high reactivity and low rates of racemization.[12][13] The presence of the 7-azabenzotriazole moiety (OAt) leads to the formation of a highly reactive OAt-active ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction.[14]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective alternative to HATU.[12] While structurally an aminium salt, it functions similarly to HATU, forming an OBt-active ester.[15]

Popular Phosphonium Reagents:

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly efficient phosphonium-based reagent that forms an OBt-active ester.[14][15] A key advantage over some aminium salts is that it does not react with the free amine, so it can be used in excess without the risk of N-terminal capping.[1][14]

  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): An older but very effective reagent. Its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[15] PyBOP is a safer and equally effective alternative.[15]

ReagentClassByproductsKey AdvantagesKey Disadvantages
EDC CarbodiimideWater-soluble ureaCost-effective, easy workupProne to N-acylurea formation and racemization without additives
DCC CarbodiimideDicyclohexylurea (DCU)Inexpensive, effectiveDCU is poorly soluble and can be difficult to remove
HATU AminiumTetramethylurea, HOAtVery fast, high yielding, low racemizationExpensive, can cause guanidinylation of the amine if used in large excess
HBTU AminiumTetramethylurea, HOBtGood reactivity, less expensive than HATULess reactive than HATU, can also cause guanidinylation
PyBOP PhosphoniumHMPA-free byproductsHigh efficiency, no amine cappingMore expensive than carbodiimides
Protocol 2: Rapid and Efficient Benzamide Synthesis Using HATU

This protocol is ideal for challenging couplings, including those involving sterically hindered anilines or electron-deficient amines.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Substituted Amine (1.0-1.2 eq)

  • HATU (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous LiCl or NaHCO₃ solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flask under an inert atmosphere, dissolve the substituted benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the substituted amine (1.1 eq) to the reaction mixture, followed by an additional portion of DIPEA (1.0 eq).

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous LiCl or NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Pre-activation: Allowing the carboxylic acid, HATU, and base to stir for a few minutes before adding the amine ensures the formation of the active ester, which can lead to cleaner and faster reactions.[16]

  • Base: A hindered base like DIPEA or collidine is preferred to minimize potential side reactions. The stoichiometry of the base is critical for both deprotonating the carboxylic acid and neutralizing the released HOAt.

  • Workup: Washing with LiCl solution can be more effective than water for removing DMF during the extraction.

Workflow Start Start: Select Coupling Protocol Reagents Combine Benzoic Acid, Amine, Coupling Reagent, Additive & Base Start->Reagents Reaction Stir at 0°C to RT (1-24 hours) Reagents->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitor->Workup Complete Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Characterize Characterize Product (NMR, MS, mp) Purify->Characterize End Pure Benzamide Characterize->End

Caption: General experimental workflow for benzamide synthesis.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a summary of common issues and potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive coupling reagent (hydrolyzed)- Insufficient base- Poorly soluble starting materials- Sterically hindered substrates- Use fresh, high-quality coupling reagents.- Ensure anhydrous conditions.- Increase equivalents of base.- Switch to a more solubilizing solvent (e.g., DMF, NMP).- Use a more powerful coupling reagent (e.g., HATU).- Increase reaction temperature or time.
Presence of Unreacted Starting Material - Incomplete reaction- Insufficient equivalents of one reactant or coupling agent- Increase reaction time.- Check stoichiometry of all reagents.
Formation of N-acylurea (with carbodiimides) - Rearrangement of O-acylisourea intermediate- Ensure an adequate amount of HOBt or HOAt is used.- Add the carbodiimide slowly at 0°C.
Difficult Purification - Byproduct contamination (e.g., DCU)- Multiple side products- For DCU, filter the crude reaction mixture before workup. A post-workup trituration with a solvent in which DCU is insoluble (like acetonitrile) can also be effective.[17]- Optimize reaction conditions to improve selectivity.

Purification and Characterization

The final step in any synthesis is the purification and characterization of the target compound to ensure its identity and purity.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying benzamide derivatives. A typical eluent system is a gradient of ethyl acetate in hexanes.[11] The polarity of the eluent can be adjusted based on the separation observed by TLC.[11]

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[10][18] The choice of solvent is critical and must be determined experimentally.[10] Common solvents include ethanol, ethyl acetate/hexanes, and hot water.[18]

  • Characterization: The identity and purity of the final benzamide derivative should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.[11]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point (mp): A sharp melting point is an indicator of high purity.[11]

    • High-Performance Liquid Chromatography (HPLC): To provide quantitative data on purity.[11]

Conclusion

The synthesis of benzamide derivatives via amide coupling is a mature yet continually evolving field. While classic carbodiimide-based protocols remain highly valuable, the development of modern aminium and phosphonium reagents has provided chemists with powerful tools to tackle increasingly complex synthetic challenges. A thorough understanding of the underlying mechanisms, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are the keys to success. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and efficiently synthesize a diverse range of benzamide derivatives for their scientific endeavors.

References

  • Benchchem.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Benchchem. Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
  • Benchchem. Technical Support Center: N-(1-hydroxypropan-2-yl)
  • PrepChem.com. (2017, February 9).
  • Organic Chemistry. (2023, February 1).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • AAPPTEC. Coupling Reagents.
  • Wikipedia. Carbodiimide.
  • Benchchem. A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Fisher Scientific. Amide Synthesis.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • Reddit. (2022, March 24). amide coupling help.

Sources

Application Notes & Protocols: Strategic Application of 4-bromo-N-(2-ethoxyphenyl)benzamide in Structure-Activity Relationship (SAR) Studies for Novel MMP-13 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

In the landscape of modern drug discovery, the methodical optimization of a lead compound through Structure-Activity Relationship (SAR) studies is a cornerstone of success. This process involves the systematic modification of a molecule's chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. The starting point for such a campaign is critical, requiring a scaffold that is synthetically tractable and possesses a known, albeit modest, biological activity.

This document outlines a comprehensive strategy for utilizing 4-bromo-N-(2-ethoxyphenyl)benzamide as a foundational scaffold for an SAR campaign targeting Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a key collagenase implicated in the degradation of articular cartilage in osteoarthritis, making it a high-value target for the development of disease-modifying therapeutics.[1][2] The benzamide core is a well-established pharmacophore in numerous enzyme inhibitors, offering a robust platform for chemical exploration.[3][4][5][6]

Our objective is to provide researchers with not only the "how" – through detailed experimental protocols – but also the "why," by elucidating the scientific rationale behind each strategic decision in the SAR cycle. This guide is designed to be a self-validating system, integrating primary and secondary assays to build a comprehensive profile of novel chemical entities.

The Lead Scaffold: Analysis of 4-bromo-N-(2-ethoxyphenyl)benzamide

The selection of 4-bromo-N-(2-ethoxyphenyl)benzamide as our starting point is predicated on its intrinsic structural features, which present clear and logical points for chemical modification. For the purpose of this guide, we will assume this compound has been identified as a modest inhibitor of MMP-13 (e.g., IC₅₀ in the low micromolar range) from a high-throughput screening (HTS) campaign.

The molecule can be logically dissected into three key regions for systematic modification. This deconstruction is fundamental to an efficient SAR strategy, allowing for the isolated evaluation of how changes in each region impact the target activity and overall drug-like properties.

cluster_mol 4-bromo-N-(2-ethoxyphenyl)benzamide cluster_regions Key Regions for SAR Exploration mol A Region A (4-Bromophenyl) B Region B (Amide Linker) C Region C (2-Ethoxyphenyl) pA->A pB->B pC->C

Caption: Deconstruction of the lead scaffold into three key regions for SAR.

  • Region A (4-Bromophenyl): This region likely interacts with the enzyme's active site. The bromine atom serves as a key vector for modification. It can be replaced with a variety of functional groups via cross-coupling reactions to probe for additional binding interactions. Furthermore, bromine can be a site of metabolic liability or an opportunity for bioisosteric replacement to fine-tune physicochemical properties.[7][8]

  • Region B (Amide Linker): The amide bond is a critical hydrogen bonding motif and provides structural rigidity. Modifications here are generally more conservative but can include N-methylation to remove the hydrogen bond donor or exploring bioisosteres to improve metabolic stability.[9][10]

  • Region C (2-Ethoxyphenyl): This lipophilic group likely occupies a hydrophobic pocket in the enzyme, such as the S1' specificity pocket in MMP-13.[1][11] The ethoxy group's position and size are prime candidates for optimization to improve potency and selectivity. Modifying the alkyl chain length or exploring alternative substituents on the phenyl ring can significantly impact inhibitor performance.[12]

The SAR Cycle: A Workflow for Lead Optimization

The process of lead optimization is iterative. Each cycle involves designing new analogs, synthesizing them, testing their biological activity, and analyzing the results to inform the design of the next generation of compounds. This workflow ensures a data-driven approach to improving the lead scaffold.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Experimental Application Notes and Protocols

This section provides detailed, field-proven protocols for the synthesis and evaluation of analogs derived from 4-bromo-N-(2-ethoxyphenyl)benzamide.

Protocol 1: General Synthesis of Region A Analogs via Suzuki Coupling

Principle: This protocol describes a robust method for modifying the 4-bromophenyl ring (Region A) using a palladium-catalyzed Suzuki cross-coupling reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the chemical space in this region.

Materials:

  • 4-bromo-N-(2-ethoxyphenyl)benzamide (starting material)

  • Desired boronic acid or boronic ester (e.g., phenylboronic acid, 3-pyridylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis, TLC plates, silica gel for chromatography

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add 4-bromo-N-(2-ethoxyphenyl)benzamide (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a critical step to prevent oxidation of the palladium catalyst.

  • Add the palladium catalyst (0.05-0.10 eq) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction mixture should be stirred under the inert atmosphere.

  • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired analog.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Primary Screening - MMP-13 Enzymatic Inhibition Assay (IC₅₀ Determination)

Principle: This is a fluorescence resonance energy transfer (FRET) based assay to determine the 50% inhibitory concentration (IC₅₀) of test compounds against human recombinant MMP-13. The enzyme cleaves a specific FRET peptide substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

  • Human recombinant catalytic domain of MMP-13

  • FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compounds dissolved in 100% DMSO

  • Reference inhibitor (e.g., a known potent MMP-13 inhibitor)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. A typical 8-point curve might range from 100 µM to 0.4 µM. Using a liquid handler, transfer a small volume (e.g., 1 µL) of each compound concentration into the assay plate wells.

  • Enzyme Addition: Dilute the MMP-13 enzyme to its working concentration in cold assay buffer and add it to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare the FRET substrate in assay buffer. Add the substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 328 nm/393 nm) and 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Controls:

    • 100% Activity Control: Wells with enzyme, substrate, and DMSO (no inhibitor).

    • 0% Activity Control (Blank): Wells with substrate and buffer only (no enzyme).

    • Positive Control: Wells with enzyme, substrate, and a known reference inhibitor.

Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

  • Normalize the data: % Inhibition = 100 * [1 - (Rate_inhibitor - Rate_blank) / (Rate_100%_activity - Rate_blank)].

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13][14]

Protocol 3: Secondary Screening - Off-Target and Safety Assays

To build a robust, trustworthy profile of a lead compound, it is imperative to assess its activity against related targets (selectivity) and its potential for off-target toxicity early in the discovery process.[15][16][17]

A. MMP Selectivity Panel:

  • Rationale: Lack of selectivity was a primary reason for the failure of early MMP inhibitors in clinical trials. Demonstrating selectivity for MMP-13 over other isoforms like MMP-1 (collagenase 1), MMP-2 (gelatinase A), and MMP-9 (gelatinase B) is critical.

  • Protocol: The IC₅₀ determination protocol described above (Protocol 2) can be repeated using recombinant MMP-1, MMP-2, and MMP-9 enzymes and their respective preferred substrates. The ratio of IC₅₀ values (e.g., IC₅₀ MMP-1 / IC₅₀ MMP-13) provides a quantitative measure of selectivity.

B. Cytochrome P450 (CYP) Inhibition Assay:

  • Rationale: Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a major cause of adverse drug-drug interactions.[18][19] Early assessment is required by regulatory agencies.[20]

  • Protocol Overview: This assay uses human liver microsomes, which contain a mixture of CYP enzymes.[21] Specific probe substrates for each isoform are incubated with the microsomes in the presence of the test compound. The formation of the substrate-specific metabolite is monitored by LC-MS/MS. A reduction in metabolite formation indicates inhibition. IC₅₀ values are determined from a concentration-response curve.[22]

C. hERG Channel Inhibition Assay:

  • Rationale: Blockade of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect that can cause fatal arrhythmias.[23][24] Identifying hERG liability early is essential for project viability.

  • Protocol Overview: The gold-standard method is automated patch-clamp electrophysiology using a cell line stably expressing the hERG channel (e.g., HEK293).[23][25] Cells are exposed to increasing concentrations of the test compound, and the hERG tail current is measured. The percent inhibition is calculated at each concentration to determine an IC₅₀ value.

Data Interpretation and SAR Table

The data generated from these assays should be systematically tabulated to facilitate the interpretation of structure-activity relationships. This allows the project team to identify trends and make informed decisions for the next design cycle.

Hypothetical SAR Data for Analogs of 4-bromo-N-(2-ethoxyphenyl)benzamide:

Compound IDRegion A Modification (R)MMP-13 IC₅₀ (nM)Selectivity vs. MMP-1 (Fold)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
Lead -Br125010> 5045
A-1 -Phenyl850153540
A-2 -Thiophene42050> 50> 50
A-3 -CN6508048> 50
C-1 (Ethoxy -> Propoxy) -Br70025> 5030
C-2 (Ethoxy -> OCF₃) -Br150052018

Interpretation and Next Steps:

  • Region A Insights: Replacing the bromine with a thiophene ring (A-2) significantly improved potency and selectivity. The cyano group (A-3) also enhanced selectivity, suggesting an acceptor group is favorable in this position. This aligns with findings that modifications in this region can improve interactions with the S1' pocket.[11]

  • Region C Insights: Extending the alkyl chain (C-1) improved selectivity but slightly decreased potency. The highly lipophilic trifluoromethoxy group (C-2) was detrimental to both activity and safety profiles.

  • Next Design Cycle: Based on this data, a logical next step would be to combine the beneficial modifications. Synthesizing an analog with a thiophene in Region A and a propoxy group in Region C could potentially yield a highly potent and selective lead with a good initial safety profile.

Conclusion

The systematic application of SAR principles, grounded in robust and reproducible in vitro testing, is the engine of medicinal chemistry. By using 4-bromo-N-(2-ethoxyphenyl)benzamide as a starting scaffold, this guide provides a clear and actionable framework for developing novel MMP-13 inhibitors. The integration of primary, selectivity, and safety assays into each iterative cycle ensures that chemical optimization is a multi-parameter process, increasing the probability of identifying a clinical candidate with a well-balanced profile of efficacy and safety.

References

  • SAR studies of non-zinc-chelating MMP-13 inhibitors: improving selectivity and metabolic stability - PubMed. (2010, September 1). Bioorganic & Medicinal Chemistry Letters.
  • The Rise of In Vitro Testing in Drug Development - Creative Bioarray. (n.d.).
  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed. (n.d.). PubMed.
  • Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors - PubMed. (2018, September 15). PubMed.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. (2025, July 3).
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). MDPI.
  • Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017, November 22). Taylor & Francis.
  • Pharmacophore generation, atom based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors | Request PDF. (2025, August 4).
  • Introducing the in vitro models driving drug development. (2025, January 24). RoukenBio.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, December 30).
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. (2025, October 14).
  • Full article: Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. (2017, October 11). Taylor & Francis.
  • Innovations in Drug Development: The Increased Utility of In Vitro Testing. (2024, March 7). WuXi AppTec.
  • Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed. (n.d.). PubMed.
  • hERG Assay | PPTX. (n.d.). Scribd.
  • Synthesis and SAR of highly selective MMP-13 inhibitors - PubMed. (2005, November 15). PubMed.
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (n.d.).
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (n.d.).
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.).
  • Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro | Journal of Medicinal Chemistry. (2014, October 20).
  • Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC. (n.d.).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
  • Pharmacophore model of CETP inhibitor with (A) 8a, (B) 8b, (C) 8c, and (D) 8d. (n.d.).
  • Assessing the minimum number of data points required for accurate IC50 determination. (2005, October 15). Journal of Biomolecular Screening.
  • Cytochrome P450 Inhibition assay. (n.d.). Evotec.
  • CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (n.d.).
  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6).
  • Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis | Request PDF. (2026, January 13).
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA.
  • Guidelines for accurate EC50/IC50 estimation - PubMed. (2011, March 15). PubMed.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (n.d.).
  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires | Analytical Chemistry. (2025, September 16).
  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). Wistar Institute.
  • Bioisostere – Knowledge and References. (n.d.). Taylor & Francis.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). WuXi AppTec.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. (n.d.).

Sources

Application Notes and Protocols for the Evaluation of 4-bromo-N-(2-ethoxyphenyl)benzamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized the treatment of many malignancies. Within the expansive landscape of kinase inhibitor scaffolds, the benzamide core has emerged as a privileged structure. Its synthetic tractability and ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases have led to the development of several successful drugs and clinical candidates.[2][3]

Notably, derivatives of the N-aryl benzamide scaffold have shown potent inhibitory activity against several important oncogenic kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (MAPK).[4][5][6] For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as novel and potent FGFR1 inhibitors for non-small cell lung cancer.[4] This precedent provides a strong rationale for investigating novel, unexplored derivatives of the bromo-benzamide scaffold.

This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 4-bromo-N-(2-ethoxyphenyl)benzamide , a specific but underexplored member of this chemical class, as a potential kinase inhibitor scaffold. We present a putative synthesis protocol and a systematic workflow for its biological characterization, from initial biochemical screening to cell-based functional assays and downstream signaling analysis.

Part 1: Synthesis of 4-bromo-N-(2-ethoxyphenyl)benzamide

The synthesis of N-aryl benzamides is typically achieved through the coupling of a benzoic acid derivative with an aniline. A common and efficient method involves the activation of the carboxylic acid, often by conversion to an acyl chloride, followed by reaction with the desired amine.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol outlines a standard laboratory procedure for the synthesis of the title compound from commercially available starting materials: 4-bromobenzoyl chloride and 2-ethoxyaniline.

Materials and Reagents:

  • 4-bromobenzoyl chloride

  • 2-ethoxyaniline

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 2-ethoxyaniline (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4-bromo-N-(2-ethoxyphenyl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biochemical Evaluation of Kinase Inhibitory Activity

The first step in characterizing a new compound is to assess its ability to inhibit the enzymatic activity of one or more kinases in a biochemical (cell-free) assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[7][8][9]

Protocol 2: In Vitro Kinase Inhibition Profiling using ADP-Glo™ Assay

This protocol describes how to determine the IC₅₀ (half-maximal inhibitory concentration) of 4-bromo-N-(2-ethoxyphenyl)benzamide against a target kinase.

Materials and Reagents:

  • Purified recombinant kinase of interest (e.g., FGFR1, VEGFR2, p38α)

  • Kinase-specific substrate peptide

  • 4-bromo-N-(2-ethoxyphenyl)benzamide (test compound) dissolved in 100% DMSO

  • Staurosporine or other known inhibitor for the target kinase (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-bromo-N-(2-ethoxyphenyl)benzamide in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) of the compound in DMSO. This will be your 100x inhibitor plate. Typical starting concentrations might be 1 mM.

  • Kinase Reaction Setup (5 µL total volume for 384-well plate):

    • Prepare a 2x Kinase/Substrate solution in Kinase Reaction Buffer. The optimal concentration of kinase and substrate should be determined empirically but should be at or below their respective Kₘ values.

    • Prepare a 2x ATP solution in Kinase Reaction Buffer. The ATP concentration should ideally be at its Kₘ for the specific kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors.[10]

    • Add 2.5 µL of the 2x Kinase/Substrate solution to each well.

    • Add 0.05 µL of the serially diluted compound from your 100x plate to the appropriate wells. Include "DMSO only" wells for 100% activity control and "no enzyme" wells for background control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background (no enzyme) signal from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (100% activity) control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

ParameterTreatmentLuminescence (RLU)% InhibitionIC₅₀ (µM)
Max Signal DMSO (No Inhibitor)1,500,0000%\multirow{4}{*}{1.25}
Test Cmpd 100 µM110,00093%
10 µM250,00083%
1 µM800,00047%
0.1 µM1,350,00010%
Background No Enzyme50,000100%
Hypothetical data for FGFR1 inhibition.
Kinase Selectivity Profiling

To understand the specificity of the compound, it is crucial to screen it against a broad panel of kinases. Several contract research organizations (CROs) offer kinase panel screening services, which can provide a comprehensive selectivity profile of the inhibitor.[1][12][13][14][15] This step is vital to identify potential off-target effects and to understand the structure-activity relationship (SAR) for selectivity.

Part 3: Cell-Based Evaluation

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context. These assays account for factors such as cell permeability, metabolic stability, and engagement of the target in a complex cellular environment.

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18] It is widely used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials and Reagents:

  • Cancer cell line with a known dependency on the target kinase (e.g., a cell line with FGFR1 amplification for an FGFR1 inhibitor).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x serial dilution of 4-bromo-N-(2-ethoxyphenyl)benzamide in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include "medium only" wells for background and "DMSO vehicle" wells for 0% inhibition control.

    • Incubate for 72 hours (or another desired time point) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent viability for each concentration relative to the DMSO control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Target Engagement and Downstream Signaling Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended target kinase, it is essential to analyze the phosphorylation state of its downstream substrates. Western blotting is a standard technique for this purpose.[20] For example, if targeting FGFR1 or another receptor tyrosine kinase, a key downstream pathway to investigate is the Ras-Raf-MEK-ERK (MAPK) pathway.[21]

Protocol 4: Western Blot Analysis of MAPK Pathway Activation

This protocol describes how to detect changes in the phosphorylation of ERK (p44/42 MAPK), a key node in the MAPK signaling cascade.

Materials and Reagents:

  • Cancer cell line used in the proliferation assay.

  • Serum-free medium.

  • Growth factor relevant to the target kinase (e.g., FGF for FGFR).

  • 4-bromo-N-(2-ethoxyphenyl)benzamide.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4370)[22]

    • Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4695)[22]

    • Antibody for a loading control (e.g., anti-β-Actin or anti-GAPDH).

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagents.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of 4-bromo-N-(2-ethoxyphenyl)benzamide (and a DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 20 ng/mL FGF) for 10-15 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the samples to the same protein concentration and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[22]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in 5% BSA in TBST) overnight at 4°C with gentle shaking.[21]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-Actin.

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Treatmentp-ERK Level (Normalized)Total ERK Level (Normalized)
Unstimulated 0.151.00
Stimulated (DMSO) 1.001.02
Stimulated + 1 µM Cmpd 0.450.98
Stimulated + 10 µM Cmpd 0.101.01
Hypothetical densitometry data from a Western blot.

Part 5: Visualization of Workflows and Pathways

G cluster_0 Synthesis & Purification Start 4-bromobenzoyl chloride + 2-ethoxyaniline Reaction Amide Coupling (DCM, TEA) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure Compound (Characterization) Purification->Product

G cluster_1 Biochemical & Cellular Assay Cascade Biochem Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) IC50 Determine IC₅₀ Value Selectivity Kinome-wide Selectivity Panel CellPro Secondary Screen: Cell Proliferation Assay (e.g., MTT) GI50 Determine GI₅₀ Value Western Target Validation: Western Blot for Downstream Signaling MoA Confirm Mechanism of Action (MoA)

G RTK Receptor Tyrosine Kinase (e.g., FGFR1) Ras Ras RTK->Ras Compound 4-bromo-N-(2-ethoxyphenyl)benzamide Compound->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival Transcription->Response

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 21, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 21, 2026, from [Link]

  • (n.d.). ADP Glo Protocol. Retrieved February 21, 2026, from [Link]

  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved February 21, 2026, from [Link]

  • ICE Bioscience. (n.d.). Kinase profiling and screening. Retrieved February 21, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 21, 2026, from [Link]

  • Lee, J. Y., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3467-3471. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 21, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Design of novel FGFR1 inhibitors. Retrieved February 21, 2026, from [Link]

  • El-Gamal, M. I., et al. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1285. [Link]

  • Anastassiadis, T., et al. (2011). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. ACS Chemical Biology, 6(9), 950-959. [Link]

  • Miwatashi, S., et al. (2005). Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. Journal of Medicinal Chemistry, 48(19), 5966-5979. [Link]

  • ACS Publications. (2005, August 23). Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved February 21, 2026, from [Link]

  • Li, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15937-15941. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Semantic Scholar. (n.d.). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Retrieved February 21, 2026, from [Link]

  • Creative Biolabs. (2025, May 27). Western Blot Protocol & Troubleshooting. Retrieved February 21, 2026, from [Link]

  • NIH. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved February 21, 2026, from [Link]

  • NIH. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved February 21, 2026, from [Link]

  • NIH. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved February 21, 2026, from [Link]

  • NIH. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved February 21, 2026, from [Link]

  • ACS Omega. (2024, January 19). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved February 21, 2026, from [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2007, August 4). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Retrieved February 21, 2026, from [Link]

  • Taylor & Francis. (2022, May 30). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved February 21, 2026, from [Link]

  • NIH. (2022, September 21). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of representative FGFR inhibitors. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of N-aryl-substituted benzothioamides 17–19(a–e). Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved February 21, 2026, from [Link]

  • MDPI. (2019, July 31). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved February 21, 2026, from [Link]

  • MDPI. (2025, November 27). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Retrieved February 21, 2026, from [Link]

  • PubMed. (2015, August 19). Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, December 30). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved February 21, 2026, from [Link]

  • PubMed. (2015, January 15). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. Retrieved February 21, 2026, from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved February 21, 2026, from [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the Bromine Handle on 4-bromo-N-(2-ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the chemical modification of 4-bromo-N-(2-ethoxyphenyl)benzamide. The aryl bromide moiety serves as a versatile synthetic handle, enabling a wide array of high-value transformations. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as methods for cyanation and derivatization via lithium-halogen exchange. Each protocol is accompanied by a mechanistic rationale, workflow diagrams, and expert insights to ensure reproducible and high-yielding results.

Introduction: The Strategic Value of the Aryl Bromide Handle

The molecule 4-bromo-N-(2-ethoxyphenyl)benzamide is a scaffold of significant interest in medicinal chemistry and materials science. Its structure combines a benzamide core, known for its presence in numerous bioactive compounds, with an ethoxyphenyl group and, most critically, a bromine atom on the benzoyl ring. This bromine is not merely a substituent; it is a powerful and versatile functional handle.

Aryl bromides are ideal substrates for a multitude of transition-metal-catalyzed cross-coupling reactions.[1][2][3] They offer a favorable balance of reactivity and stability, being more reactive than the analogous aryl chlorides but more stable and less costly than aryl iodides.[4] The ability to selectively transform the C-Br bond allows for the late-stage introduction of diverse chemical functionalities, a strategy that is paramount in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide details five strategic transformations of the bromine handle to forge new Carbon-Carbon (C-C), Carbon-Nitrogen (C-N), and Carbon-Cyano (C-CN) bonds, fundamentally expanding the chemical space accessible from this single starting material.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[5][6] Its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool for creating biaryl structures.[5]

Mechanistic Rationale

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium center and facilitate the key steps of the cycle.[6]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add 4-bromo-N-(2-ethoxyphenyl)benzamide, boronic acid, base (K3PO4), and Pd catalyst to a dry reaction flask. B 2. Seal flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. A->B C 3. Add degassed solvent (e.g., Dioxane/Water) via syringe. B->C D 4. Heat the mixture to 90-100 °C with vigorous stirring. C->D E 5. Monitor progress by TLC or LC-MS (typically 4-24 h). D->E F 6. Cool to RT. Dilute with ethyl acetate and wash with water and brine. E->F G 7. Dry organic layer over Na2SO4, filter, and concentrate. F->G H 8. Purify by column chromatography on silica gel. G->H I I H->I Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of N-(2-ethoxyphenyl)-[1,1'-biphenyl]-4-carboxamide
  • To a dry Schlenk flask, add 4-bromo-N-(2-ethoxyphenyl)benzamide (320 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol), and SPhos Pd G2 precatalyst (2 mol%, 15 mg).

  • Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL), previously degassed by sparging with argon for 30 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data & Troubleshooting
Coupling PartnerExpected YieldKey Insight
Phenylboronic acid85-95%A standard, highly efficient coupling.
4-Methoxyphenylboronic acid80-92%Electron-donating groups are well-tolerated.
3-Pyridylboronic acid70-85%Heteroaromatic partners may require slightly longer reaction times or a different ligand system (e.g., XPhos).
4-Formylphenylboronic acid75-90%Aldehydes are generally compatible; ensure high-purity boronic acid to avoid side reactions.[7]

Expert Insight: Incomplete conversion is often due to inactive catalyst. Ensure solvents are thoroughly degassed and the inert atmosphere is maintained. If the reaction stalls, a small additional charge of the palladium precatalyst can sometimes drive it to completion.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[8][9] This method has revolutionized the synthesis of anilines and related compounds, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[8][10]

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium center, and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex furnishes the N-arylated product and regenerates the Pd(0) catalyst.[4][11] The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like potassium carbonate (K₂CO₃) are commonly used, depending on the amine's pKa and substrate sensitivity.[4]

Workflow for Buchwald-Hartwig Amination

A 1. Charge a dry, sealed tube with 4-bromo-N-(2-ethoxyphenyl)benzamide, Pd precatalyst, ligand, and base (NaOtBu). B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed solvent (e.g., Toluene) followed by the amine coupling partner. B->C D 4. Seal the tube and heat to 110 °C with stirring for 16-24 h. C->D E 5. Monitor reaction completion by LC-MS. D->E F 6. Cool, dilute with an organic solvent, and filter through Celite to remove Pd residues. E->F G 7. Concentrate the filtrate and purify by column chromatography. F->G H H G->H Final Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol: Synthesis of N-(2-ethoxyphenyl)-4-(piperidin-1-yl)benzamide
  • In a glovebox, add 4-bromo-N-(2-ethoxyphenyl)benzamide (320 mg, 1.0 mmol), RuPhos Pd G3 (3 mol%, 25 mg), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial equipped with a stir bar.

  • Remove the vial from the glovebox, add degassed toluene (5 mL), followed by piperidine (120 µL, 1.2 mmol).

  • Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 110 °C.

  • Stir the reaction for 18 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter it through a short pad of Celite, washing the pad with additional CH₂Cl₂.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to afford the title compound.

Data & Troubleshooting
Amine PartnerBaseExpected YieldKey Insight
PiperidineNaOtBu88-96%Highly efficient for secondary cyclic amines.
MorpholineNaOtBu85-95%Another excellent coupling partner.
AnilineK₃PO₄75-88%Aryl amines are less nucleophilic; may require a different ligand (e.g., XPhos) and longer reaction times.
BenzylamineK₂CO₃80-90%Primary amines couple well; a weaker base can be used to minimize side reactions.

Expert Insight: The amide N-H on the substrate is acidic and can be deprotonated by strong bases like NaOtBu. While the reaction generally proceeds well, if side products are observed, switching to a weaker base like K₃PO₄ or K₂CO₃ is recommended, especially for less nucleophilic amines where higher temperatures or longer reaction times are needed.

C-C Alkyne Formation: The Sonogashira Coupling

The Sonogashira coupling reaction forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is paramount for the synthesis of arylalkynes, which are valuable intermediates and structural motifs in pharmaceuticals and functional materials.[14][15]

Mechanistic Rationale

The reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[12] The palladium cycle involves oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate.[15] Copper-free protocols have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling), often requiring a stronger base or a more specialized ligand.[16]

Workflow for Sonogashira Coupling

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Work-up A 1. To a dry flask add 4-bromo-N-(2-ethoxyphenyl)benzamide, Pd(PPh3)4, and CuI. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed solvent (e.g., THF) and a base (e.g., Et3N). B->C D 4. Add the terminal alkyne via syringe. C->D E 5. Stir at room temperature to 50 °C until completion (TLC/LC-MS). D->E F 6. Filter the reaction mixture through Celite to remove salts and catalyst residues. E->F G 7. Concentrate the filtrate and perform an aqueous work-up. F->G H 8. Purify by column chromatography. G->H I I H->I Final Product

Caption: Experimental workflow for copper-co-catalyzed Sonogashira coupling.

Protocol: Synthesis of N-(2-ethoxyphenyl)-4-(phenylethynyl)benzamide
  • To an oven-dried Schlenk flask, add 4-bromo-N-(2-ethoxyphenyl)benzamide (320 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%, 35 mg), and copper(I) iodide (CuI, 2 mol%, 4 mg).

  • Evacuate the flask and backfill with argon (repeat 3 times).

  • Add degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 420 µL).

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Stir the mixture at 50 °C for 6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate (30 mL).

  • Wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the product.

C-CN Bond Formation: Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation, as nitriles can be readily converted into amines, carboxylic acids, amides, and tetrazoles. While classical methods like the Rosenmund-von Braun reaction require harsh conditions, modern palladium-catalyzed cyanations offer a milder and more general alternative.[17][18]

Mechanistic Rationale & Safety

The use of zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) as a cyanide source is preferred over more toxic reagents like NaCN or KCN.[17][19] The palladium-catalyzed reaction follows a similar catalytic cycle of oxidative addition, cyanide transfer (transmetalation), and reductive elimination.[17]

CAUTION: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional safety guidelines.

Protocol: Synthesis of 4-cyano-N-(2-ethoxyphenyl)benzamide
  • To a dry Schlenk flask, add 4-bromo-N-(2-ethoxyphenyl)benzamide (320 mg, 1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol, 70 mg), and dppf-PdCl₂ (PdCl₂(dppf), 3 mol%, 22 mg).

  • Evacuate and backfill the flask with argon (3 times).

  • Add degassed dimethylformamide (DMF, 5 mL).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool to room temperature, then pour the reaction mixture into a 10% aqueous ammonia solution (20 mL) and stir for 30 minutes to complex the excess zinc.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash chromatography (silica gel, eluent: hexane/ethyl acetate).

Organometallic Intermediate Formation: Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for converting an aryl bromide into a highly nucleophilic aryllithium species.[20][21] This intermediate is not isolated but is immediately trapped in situ with an electrophile, allowing for the formation of a wide range of derivatives.

Causality & Critical Parameters

This reaction is kinetically controlled and extremely fast, often proceeding rapidly at very low temperatures (-78 °C).[20][22] The equilibrium favors the formation of the more stable organolithium species, which in this case is the aryllithium.[21] Critical Parameters:

  • Anhydrous Conditions: Organolithium reagents react violently with water. All glassware must be oven- or flame-dried, and all solvents must be anhydrous.

  • Low Temperature: The reaction is highly exothermic and must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions.[23]

  • Inert Atmosphere: An argon or nitrogen atmosphere is mandatory to prevent quenching by oxygen.

Protocol: In Situ Generation and Trapping with an Electrophile (e.g., DMF)
  • Add 4-bromo-N-(2-ethoxyphenyl)benzamide (320 mg, 1.0 mmol) to a flame-dried, three-neck flask under a positive pressure of argon.

  • Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 2.1 mmol, 2.1 equivalents, as a solution in hexanes) dropwise over 10 minutes. The first equivalent deprotonates the amide N-H, and the second performs the Br-Li exchange.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate dry flask, dissolve the electrophile, for example, anhydrous N,N-dimethylformamide (DMF, 1.5 mmol, 115 µL), in anhydrous THF (2 mL) and cool to -78 °C.

  • Transfer the aryllithium solution to the electrophile solution via a cannula.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield N-(2-ethoxyphenyl)-4-formylbenzamide.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Google Scholar.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. (2014). European Journal of Organic Chemistry. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (2003). Organic Letters. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synthesis. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (2025). MDPI. [Link]

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. (2003). Journal of the American Chemical Society. [Link]

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Journal of Agricultural and Food Chemistry. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Metal–halogen exchange. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • lithium halogen exchange #1 revised. (n.d.). University of Wisconsin-Madison. [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. (n.d.). ResearchGate. [Link]

  • Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... (n.d.). ResearchGate. [Link]

  • Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. (2022). ResearchGate. [Link]

  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. (2013). BYU ScholarsArchive. [Link]

  • Why do halogen-metal exchanges happen?. (2015). Chemistry Stack Exchange. [Link]

Sources

Troubleshooting & Optimization

purification of benzamide derivatives by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Subject: Recrystallization of Benzamide Derivatives (N-substituted & Functionalized Scaffolds) Ticket ID: BNZ-CRYST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Benzamide Challenge

Benzamide derivatives (e.g., substituted N-phenylbenzamides, sulfonamides, and heterocyclic amides) are ubiquitous in medicinal chemistry. However, they present a unique purification paradox:

  • Hydrogen Bonding: The amide moiety acts as both a hydrogen bond donor and acceptor, leading to high lattice energy and potential polymorphism.

  • Solubility Gaps: They are often too soluble in polar organic solvents (MeOH, DCM) and insoluble in non-polar solvents (Hexanes), making single-solvent recrystallization difficult.

  • Oiling Out: The most frequent ticket we receive. Due to impurities depressing the melting point, these compounds often undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing.

This guide moves beyond "trial and error" to a thermodynamic approach for purification.

Module 1: Solvent System Selection Strategy

Do not choose solvents randomly. Benzamide solubility is dictated by the competition between intermolecular H-bonds (crystal lattice) and solute-solvent H-bonds.

The Solvent Compatibility Matrix
Solvent SystemTypePolarity GradientBest ApplicationRisk Factor
Ethanol / Water BinaryHigh

High
The Gold Standard. General purpose for polar benzamides.Hydrolysis of sensitive amides if boiled too long.
EtOAc / Hexanes BinaryMed

Low
Lipophilic derivatives (e.g., halogenated rings)."Oiling out" is common if cooling is too fast.[1]
Toluene SingleLow (Aromatic)

-

stacking systems. Excellent for removing non-aromatic impurities.
High boiling point (110°C) makes removal difficult.
Acetonitrile SingleMedium (Dipolar)Polar but aprotic. Good for separating acid byproducts.Can form solvates (co-crystals) with amides.
DMSO / Water Anti-solventHigh

High
Last Resort. For highly insoluble, brick-dust solids.Difficult to dry; requires high vacuum lyophilization.
Decision Logic for Solvent Selection

Use this logic flow to determine your starting point based on your crude material's behavior.

SolventSelection Start Crude Benzamide Solubility? SolubleDCM Soluble in DCM/EtOAc? Start->SolubleDCM Yes (Lipophilic) SolubleAlc Soluble in Hot EtOH? Start->SolubleAlc Yes (Polar) Insoluble Insoluble in most organics? Start->Insoluble No (Brick Dust) Binary1 Use EtOAc / Hexanes (Precipitation Method) SolubleDCM->Binary1 Add Hexanes to saturated solution Binary2 Use EtOH / Water (Classic Thermal) SolubleAlc->Binary2 Add warm water to cloud point DMSO DMSO / Water (Anti-Solvent Crash) Insoluble->DMSO Dissolve in min DMSO, drop into H2O

Figure 1: Decision matrix for selecting the thermodynamic solvent system based on crude solubility profiles.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling, the solution turns milky or deposits a sticky gum/oil at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid boundary (Crystallization). This usually happens because impurities have depressed the melting point of your solid below the boiling point of your solvent.[2][3]

The "Rescue" Protocol

Do NOT throw away the oil. Follow these steps immediately:

  • Re-dissolve: Heat the mixture back to a clear solution. Add a small amount (5-10%) of the good solvent (e.g., Ethanol) to lower the saturation slightly.

  • The Trituration Trick: If it oils out again, decant the supernatant.[4] Add a solvent in which the product is insoluble but the oil is miscible (often Diethyl Ether). Scratch the oil vigorously with a glass rod. This extracts the solvent trapped in the oil and forces solidification.

  • Seed at the Cloud Point:

    • Cool the clear solution very slowly (wrap flask in foil/cotton).

    • When you see the faintest turbidity (Cloud Point), add a "seed crystal" of pure product.

    • Pro-Tip: If you lack a seed crystal, withdraw 1 drop of solution on a glass slide, let it evaporate to form micro-crystals, and scrape that back into the flask.

OilingOutRescue Problem Oiling Out Observed Reheat 1. Reheat to Clear Solution Problem->Reheat Adjust 2. Add 10% more Solubilizing Solvent Reheat->Adjust Cool 3. Insulate Flask (Slow Cooling) Adjust->Cool Seed 4. SEED at Cloud Point Cool->Seed Turbidity appears Success Crystallization Seed->Success

Figure 2: The "Oiling Out" Rescue Workflow. Critical intervention point is seeding at the onset of turbidity.

Module 3: Standard Operating Procedure (SOP)

Protocol: The "Anti-Solvent" Addition Method

Recommended for N-substituted benzamides with melting points >100°C.

Materials:

  • Crude Benzamide (dry)

  • Solvent A (Good solvent: Ethanol or Acetone)[1][5]

  • Solvent B (Anti-solvent: Water or Hexanes)

  • Activated Charcoal (optional for color removal)[1]

Step-by-Step:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add Solvent A dropwise while heating (water bath or heating block) until just dissolved. Do not boil violently.

  • Clarification (Crucial):

    • If the solution is colored, add 1-2% w/w Activated Charcoal. Stir hot for 5 mins.

    • Perform a Hot Filtration through a pre-warmed glass funnel (or Celite pad) to remove charcoal/dust. Note: Cold funnels will crash out your product immediately.

  • The Cloud Point: Keep the filtrate hot (near boiling). Add hot Solvent B (Anti-solvent) dropwise.

    • Stop immediately when a persistent cloudiness appears.

    • Add 1-2 drops of Solvent A to clear the solution back up.

  • Nucleation & Growth:

    • Remove from heat.[1][6][7] Cover with a watch glass.[2]

    • Allow to cool to Room Temp (RT) undisturbed for 2-3 hours.

    • Then move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via Büchner funnel. Wash with cold Solvent B (Anti-solvent). Dry under vacuum.[8]

Module 4: Frequently Asked Questions (FAQ)

Q: My crystals are colored, but the compound should be white. Why? A: Benzamides often trap oxidation byproducts (yellow/brown) in the lattice.

  • Fix: Use activated charcoal during the hot dissolution step (Step 2 above).[1] If that fails, pass the crude material through a short "silica plug" (filtration) using DCM before attempting recrystallization.

Q: I have high purity (NMR) but low yield. Where is my compound? A: It is likely in the "Mother Liquor" (the filtrate). Benzamides can be surprisingly soluble in Ethanol/Water mixtures.

  • Fix: Evaporate the mother liquor to half volume and cool again to get a "second crop." Note that the second crop is usually less pure.[4]

Q: Can I use Ether/Pet Ether? A: Only for washing or trituration. Benzamides are rarely soluble enough in ether to use it as the primary solvent, and they tend to oil out instantly in Pet Ether.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Royal Society of Chemistry. (2023). Recrystallization: A Guide for the Practicing Chemist. ChemSpider/RSC Education.

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for "Oiling Out" thermodynamics and industrial scale-up of amides).

Sources

Technical Support Center: Purification Strategies for 4-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process scientists encountering difficulties with 4-bromobenzoyl chloride (4-BBC) impurities.

Topic: Removal of unreacted 4-bromobenzoyl chloride from reaction mixtures. Applicable Compounds: 4-Bromobenzoyl chloride (CAS: 586-75-4), 4-Bromobenzoic acid (Hydrolysis product).[1][2] Target Audience: Synthetic Chemists, Process Engineers.[2]

Executive Summary & Chemical Logic

4-Bromobenzoyl chloride is a highly reactive electrophile used to introduce the 4-bromobenzoyl group.[1][2] Incomplete conversion leads to residual acid chloride, which is problematic because it slowly hydrolyzes to 4-bromobenzoic acid , contaminating the final product and potentially causing degradation during storage.[2]

The Physicochemical Challenge
  • Lipophilicity: 4-BBC is highly soluble in organic solvents (DCM, EtOAc) and does not partition well into water, making simple aqueous washes ineffective without prior chemical modification.[2]

  • Hydrolysis Rate: While reactive, 4-BBC does not hydrolyze instantaneously upon contact with water.[2] It requires time, agitation, or catalysis (base) to fully convert to the water-soluble acid form.

  • pKa Differential: The hydrolysis product, 4-bromobenzoic acid, has a pKa of ~3.96 .[2] This is the key lever for purification. At pH > 6, it exists as a water-soluble carboxylate salt.[2]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the safest workup method based on your product's stability and functional groups.

G Start START: Analyze Product Nature IsBasic Is Product Basic (e.g., Amine)? Start->IsBasic IsAcidSensitive Is Product Acid-Sensitive? MethodA METHOD A: The DMAPA Quench (Fastest, cleanest for neutrals) IsAcidSensitive->MethodA NO (Robust Product) MethodC METHOD C: Solid Phase Scavenging (Best for Parallel Synth/No Emulsions) IsAcidSensitive->MethodC YES (Avoid Aqueous Workup) IsBasic->IsAcidSensitive NO (Product is Neutral) MethodB METHOD B: Base Hydrolysis Workup (Standard, Cost-effective) IsBasic->MethodB YES (Avoid Acid Washes)

Figure 1: Purification Strategy Decision Tree. Select the methodology that avoids reacting with your target molecule.

Detailed Protocols

Method A: The "DMAPA" Quench (Recommended for Neutral Products)

Mechanism: This method uses 3-(Dimethylamino)propylamine (DMAPA) to convert the lipophilic acid chloride into a highly polar, basic amide. This byproduct is easily removed via an acidic aqueous wash.[2]

  • Why it works: The resulting byproduct contains a tertiary amine.[2] When washed with dilute acid, it becomes a water-soluble ammonium salt, leaving your neutral product in the organic layer.

Step-by-Step Protocol:

  • Quench: Add 1.5 - 2.0 equivalents (relative to the estimated unreacted acid chloride) of DMAPA to the reaction mixture.

  • Agitate: Stir at room temperature for 15–30 minutes. (TLC check: The acid chloride spot should disappear).

  • Acid Wash: Dilute with organic solvent (DCM or EtOAc).[2] Wash the organic layer twice with 10% aqueous HCl (or 1M citric acid if product is slightly acid-sensitive).[2]

    • Result: The DMAPA-amide impurity partitions into the aqueous phase.

  • Final Wash: Wash organic layer with Brine, dry over MgSO₄, and concentrate.[2]

Method B: The Hydrolytic Base Workup (Standard)

Mechanism: Forces the hydrolysis of 4-BBC to 4-bromobenzoic acid (pKa ~4) and deprotonates it to the water-soluble benzoate salt.

Step-by-Step Protocol:

  • Hydrolysis: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) to the reaction mixture.

  • Vigorous Agitation (Critical): Stir rapidly for at least 30–60 minutes.

    • Note: Acid chlorides reside in the organic layer; base resides in the water. Hydrolysis only happens at the interface. Without vigorous stirring, the acid chloride will remain unreacted.

  • Phase Separation: Separate the layers.

    • Aqueous Layer:[2][3] Contains 4-bromobenzoate (impurity).[2]

    • Organic Layer:[2] Contains Product + unreacted material.[2][4]

  • Verification: If the acid chloride was in large excess, a second wash with 1M NaOH (if product is stable to strong base) is recommended to ensure complete removal of the generated acid.[2]

Method C: Solid-Supported Scavenging (High Throughput)

Mechanism: Polymer-supported amines (e.g., Tris-(2-aminoethyl)amine polystyrene) react with the acid chloride covalently.[2] The impurity is removed by simple filtration.[5]

Step-by-Step Protocol:

  • Add Resin: Add 2–3 equivalents of Amine Scavenger Resin (e.g., PS-Trisamine or PS-N-Methylbenzylamine) relative to the excess acid chloride.[2]

  • Incubate: Shake or stir gently (do not use magnetic stir bars that grind the resin) for 1–2 hours.

  • Filter: Filter the mixture through a fritted funnel or cotton plug.

  • Rinse: Wash the resin with the reaction solvent to recover any entrained product.[2]

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Data & Specifications

Parameter4-Bromobenzoyl Chloride4-Bromobenzoic Acid (Hydrolysis Product)
CAS 586-75-4586-76-5
Physical State Low-melting solid (mp 36-39°C)Solid (mp ~250°C)
Water Solubility Reacts/InsolubleLow (Acid form) / High (Salt form pH > 6)
pKa N/A (Electrophile)3.96 [1]
Reactivity High (Acylating agent)Low (Stable acid)
Removal Strategy Quench to Amide or HydrolyzeExtract with NaHCO₃ (aq)

Troubleshooting & FAQs

Q: I used Method B (Base Wash), but I still see the impurity in my NMR.

  • Cause: Incomplete hydrolysis.[2] The biphasic reaction was likely too slow or not stirred vigorously enough.

  • Fix: Dissolve the crude material in THF/Water (homogenous system) and add LiOH or NaOH. Stir for 30 mins, then acidify to pH 2 (to protonate everything), extract into organic, and then wash with NaHCO₃. The homogeneous step ensures the acid chloride actually meets the water.

Q: A precipitate formed during the NaHCO₃ wash.

  • Cause: This is likely the sodium salt of 4-bromobenzoic acid, which has limited solubility in concentrated brine/bicarbonate solutions (common ion effect).[2]

  • Fix: Add water to dilute the aqueous layer until the solid dissolves, or filter off the solid if it interferes with separation.

Q: My product is an amine. Can I use Method A?

  • No. Method A relies on an acidic wash to remove the impurity.[2][4] This will protonate your amine product and pull it into the water waste. Use Method C (Scavenger Resin) or Method B (careful base wash).[2]

Q: I am seeing an emulsion during extraction.

  • Cause: 4-Bromobenzoic acid can act as a surfactant at certain pH levels, or the density of the chlorinated solvent is too close to water.

  • Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion. Alternatively, add solid NaCl to saturate the aqueous layer.

Visualization of Chemical Pathways

The following diagram illustrates the chemical transformations occurring during the "DMAPA" quench (Method A), highlighting how phase solubility changes to facilitate purification.

ReactionPath Impurity Impurity: 4-Bromobenzoyl Chloride (Lipophilic) Intermediate Intermediate: Basic Amide (Polar/Organic Soluble) Impurity->Intermediate + DMAPA (Quench) Reagent Reagent: DMAPA (Nucleophilic Amine) Reagent->Intermediate AcidWash Action: Add Dilute HCl Intermediate->AcidWash Waste Waste Stream: Ammonium Salt (Water Soluble) AcidWash->Waste Protonation (Phase Switch)

Figure 2: Mechanism of the DMAPA Quench. The lipophilic impurity is converted into a basic amide, allowing it to be "switched" into the aqueous phase upon acidification.

References

  • PubChem. (n.d.).[2] 4-Bromobenzoic acid (CID 11464).[2][6] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Biotage. (n.d.).[2] Polymer Supported Scavengers: PS-Trisamine.[2][7] Retrieved from [Link]

  • Marsh, A., et al. (1996).[2] High-throughput synthesis of N-substituted amines using a polymer-supported scavenger. Tetrahedron Letters, 37(14), 2443-2446.[2] (Validating the amine scavenging protocol).

Sources

optimizing solvent choice for 4-bromo-N-(2-ethoxyphenyl)benzamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-N-(2-ethoxyphenyl)benzamide Primary Application: Electrophilic partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Chemist's Perspective: This scaffold presents a classic "solubility vs. reactivity" paradox. The benzamide core, reinforced by the ortho-ethoxy group, creates a rigid, crystalline lattice that resists dissolution in standard non-polar solvents (e.g., pure Toluene, Hexanes). However, the amide proton (pKa ~15-17) is susceptible to deprotonation by strong bases, which can poison sensitive Pd-catalysts.

Critical Optimization Factor: The choice of solvent must balance dielectric constant (to solvate the amide) with non-coordinating properties (to maintain catalyst turnover).

Solvent Selection Matrix

Use this decision matrix to select the optimal solvent system based on your specific coupling partner and available equipment.

Tier 1: The "Gold Standard" (Recommended)

Best for: Suzuki-Miyaura couplings with boronic acids/esters.

Solvent SystemRatio (v/v)Temp RangeSolubilityCatalyst Compatibility
1,4-Dioxane / Water 4:180–100°CHighExcellent (Pd(dppf)Cl₂, Pd(PPh₃)₄)
DME / Water 3:175–85°CHighGood (Glyme coordinates Pd slightly)
Toluene / Ethanol / Water 4:2:190–110°CModerateExcellent (High-throughput standard)

Technical Insight: The addition of water is non-negotiable for Suzuki couplings. It dissolves the inorganic base (K₂CO₃, Cs₂CO₃), facilitating the transmetallation step. For this specific benzamide, the organic co-solvent (Dioxane or DME) is required to break the intermolecular hydrogen bonding of the amide.

Tier 2: High-Boiling / Difficult Substrates

Best for: Buchwald-Hartwig aminations or sterically hindered partners.

Solvent SystemAdditiveTemp RangeSolubilityNotes
t-Amyl Alcohol None100–120°CModerate"Green" alternative to Dioxane.
DMF or DMAc None100–140°CVery HighWarning: Can decompose at high T; difficult workup.
Xylene / t-BuOH None120–140°CLowRequires high temp to dissolve substrate.

Interactive Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately, and conversion is <10%. Why?

Diagnosis: "Pd-Black" precipitation (Catalyst Death). Root Cause:

  • Solvent Deoxygenation: Did you sparge the solvent? Oxygen rapidly oxidizes phosphine ligands, causing Pd to aggregate.

  • Amide Interference: If using a strong base (e.g., NaOtBu) in a non-polar solvent (Toluene), the base deprotonates the amide nitrogen. The resulting amidate anion (

    
    ) can coordinate tightly to the Palladium, shutting down the catalytic cycle.
    Solution: 
    
  • Switch to a milder base: K₃PO₄ or Cs₂CO₃ .

  • Switch solvent to t-Amyl Alcohol or Dioxane , which solvates the anion better, preventing tight ion-pairing with the catalyst.

Q2: The starting material (4-bromo-benzamide) is not dissolving in Toluene/Water.

Diagnosis: Solubility-limited kinetics. Mechanism: The ortho-ethoxy group adds lipophilicity, but the benzamide core drives stacking. Toluene is too non-polar to disrupt the amide H-bonds at low temperatures. Solution:

  • Add a co-solvent: Introduce 10-20% Ethanol or Isopropanol . This "phase transfer" solvent bridges the gap between the organic reactants and the aqueous base.

  • Switch to THF/Water (3:1): If the reaction can run at 65°C (reflux of THF), this offers superior solubility.

Q3: I see a "des-bromo" byproduct (Debromination) in the LCMS.

Diagnosis: Protodehalogenation. Root Cause: This often occurs in alcoholic solvents (Ethanol, Isopropanol) where the solvent acts as a hydride source via


-hydride elimination from a Pd-alkoxide intermediate.
Solution: 
  • Switch to a non-protic polar solvent: DMF or 1,4-Dioxane .

  • Reduce reaction temperature.

Visualization: Optimization Workflow

The following logic flow illustrates the decision process for solvent selection based on reaction conditions.

SolventOptimization Figure 1: Solvent Decision Tree for 4-Bromo-N-(2-ethoxyphenyl)benzamide Functionalization Start Start: Solvent Choice for 4-Bromo-N-(2-ethoxyphenyl)benzamide CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (Boronic Acids) CouplingType->Suzuki Buchwald Buchwald-Hartwig (Amines) CouplingType->Buchwald SolubilityCheck Is Substrate Soluble at 60°C? Suzuki->SolubilityCheck BaseCheck Is Base Strong? (e.g., NaOtBu, LiHMDS) Buchwald->BaseCheck tAmyl Use t-Amyl Alcohol Base: K3PO4 BaseCheck->tAmyl Yes (Avoid non-polar) DioxanePure Use Anhydrous Dioxane Base: Cs2CO3 BaseCheck->DioxanePure No (Mild Base) DioxaneWater Use Dioxane/H2O (4:1) Base: K2CO3 or Cs2CO3 SolubilityCheck->DioxaneWater Yes TolueneAlc Use Toluene/EtOH/H2O (4:2:1) SolubilityCheck->TolueneAlc No (Need Alcohol co-solvent)

Standardized Experimental Protocol

Protocol ID: EXP-SUZ-001 Reaction: Suzuki Coupling of 4-Bromo-N-(2-ethoxyphenyl)benzamide with Phenylboronic Acid

Reagents:

  • Substrate: 1.0 equiv (320 mg, 1.0 mmol)

  • Phenylboronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: 2M aq. K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (5 mL)

Procedure:

  • Charge: To a 20 mL microwave vial or round-bottom flask, add the benzamide substrate, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane (degassed). Stir for 2 mins. Note: Substrate may not fully dissolve yet.

  • Activation: Add the aqueous K₂CO₃ solution.

    • Critical Step: Spurge the biphasic mixture with Argon/Nitrogen for 5 minutes. Oxygen removal is vital.

  • Reaction: Seal and heat to 90°C for 4–16 hours.

    • Observation: The mixture typically becomes homogeneous (dark red/brown) upon reaching 80°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

References

  • Sherwood, J. et al. (2014). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry. Link

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • BenchChem Technical Data. (2025). "Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide and related benzamides." Link

  • Sigma-Aldrich. (2025). "Product Specification: 4-Bromo-N-phenyl-benzamide derivatives." Link

Technical Support Center: Purification of 4-bromo-N-(2-ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-bromo-N-(2-ethoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this compound. The information herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of 4-bromo-N-(2-ethoxyphenyl)benzamide.

Issue 1: Poor Separation of the Product from Starting Materials or Byproducts

Question: I am observing overlapping spots on my TLC plate, and my column chromatography is yielding impure fractions of 4-bromo-N-(2-ethoxyphenyl)benzamide. How can I improve the separation?

Answer:

Poor separation is a common challenge in chromatography and can often be resolved by systematically optimizing the mobile phase (eluent) and stationary phase conditions.

Causality and Resolution:

  • Inadequate Eluent Polarity: The principle of "like dissolves like" governs the separation process.[1] For N-substituted benzamides, a common and effective starting point for the eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2][3] The polarity of this mixture is critical; if the eluent is too polar, all compounds will travel quickly up the stationary phase with little separation (high Rf values). Conversely, if it's not polar enough, the compounds will remain near the baseline (low Rf values).[4]

    • Actionable Advice: Begin by developing a thin-layer chromatography (TLC) method. A good starting eluent ratio is 8:2 or 4:1 hexanes:ethyl acetate.[5][6] Adjust the ratio to achieve an Rf value for your target compound of approximately 0.3-0.4, which generally provides optimal separation in column chromatography.[4]

  • Stationary Phase Considerations: Silica gel is the most common stationary phase for the purification of benzamide derivatives and is slightly acidic.[2][5] However, the amide functional group in your compound has basic properties and can sometimes interact too strongly with the acidic silica, leading to tailing or "streaking" on the TLC plate and broad bands during column chromatography.[5]

    • Actionable Advice: If you observe significant tailing, consider adding a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent system.[5][7] This will neutralize the acidic sites on the silica gel and improve the peak shape of your compound. In more persistent cases, switching to a neutral stationary phase like alumina may be beneficial.[5]

  • Gradient Elution for Complex Mixtures: If your crude material contains impurities with a wide range of polarities, an isocratic (constant eluent composition) elution may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve the resolution of complex mixtures.[8]

Issue 2: The Product is Co-eluting with a Persistent Impurity

Question: Despite optimizing my eluent system, a specific impurity consistently co-elutes with my desired 4-bromo-N-(2-ethoxyphenyl)benzamide. What are my options?

Answer:

Co-elution occurs when two or more compounds have very similar affinities for both the stationary and mobile phases under the tested conditions.

Causality and Resolution:

  • Identify the Impurity: Before attempting to resolve the co-elution, it is crucial to identify the potential impurity. Common impurities in the synthesis of N-aryl benzamides can include unreacted starting materials (4-bromobenzoyl chloride or 2-ethoxyaniline), or byproducts from side reactions.[2] For instance, if the reaction involved the bromination of N-(2-ethoxyphenyl)benzamide, di-brominated species could be present.[9]

  • Alternative Solvent Systems: The selectivity of the separation can sometimes be altered by changing the solvents in the eluent, even if the overall polarity is kept similar. For example, replacing ethyl acetate with acetone or a mixture of dichloromethane and methanol could change the specific interactions between your compounds and the stationary phase, potentially resolving the co-elution.

  • Workup and Pre-Purification: Often, impurities can be removed or significantly reduced before chromatography.

    • Acid/Base Washes: If unreacted 2-ethoxyaniline (basic) is present, a wash with a dilute acid solution (e.g., 1M HCl) during the workup can remove it.[2] Conversely, unreacted 4-bromobenzoic acid (if formed from hydrolysis of the acid chloride) can be removed with a dilute basic wash (e.g., saturated sodium bicarbonate solution).[2]

    • Recrystallization: If your crude product is a solid, recrystallization can be a powerful purification technique to employ before chromatography. This can remove impurities with different solubility profiles. Experiment with various solvents to find a suitable system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.[2]

Issue 3: Low Recovery of the Product from the Column

Question: My NMR of the crude product indicates a high yield, but I am recovering significantly less 4-bromo-N-(2-ethoxyphenyl)benzamide after column chromatography. Why is this happening?

Answer:

Low recovery can stem from several factors, from irreversible adsorption on the column to mechanical losses during the process.

Causality and Resolution:

  • Irreversible Adsorption: As mentioned, basic compounds can sometimes bind irreversibly to the acidic sites on silica gel.[5]

    • Actionable Advice: The addition of a basic modifier like triethylamine to the eluent, as described in Issue 1, can mitigate this issue.[5][7]

  • Improper Column Packing and Loading: A poorly packed column with channels or cracks can lead to a non-uniform flow of the eluent and poor separation, which can contribute to product loss in mixed fractions. Similarly, using too much solvent to dissolve the sample for loading can cause the initial band to be too broad.

    • Actionable Advice: Ensure your column is packed uniformly. "Dry packing" followed by careful wettening with the initial eluent is a reliable method.[10] For loading your sample, dissolve it in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel or Celite, and then load the resulting free-flowing powder onto the top of your column.[10] This "dry loading" technique results in a much sharper initial band.

  • Product Degradation: While N-substituted benzamides are generally stable, they can be susceptible to hydrolysis under very harsh acidic or basic conditions, especially with prolonged exposure.[2]

    • Actionable Advice: Ensure that the workup and purification steps are performed under neutral or near-neutral pH conditions. If a basic modifier is used in the eluent, it is good practice to remove it during solvent evaporation to prevent potential degradation of the purified product upon storage.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the purification of 4-bromo-N-(2-ethoxyphenyl)benzamide?

A1: A standard and effective starting eluent system is a mixture of hexanes (or petroleum ether) and ethyl acetate.[2][3] A good initial ratio to test on TLC is 80:20 (hexanes:ethyl acetate).[6] Based on the resulting Rf value of your product, you can then adjust the polarity.

Q2: How do I choose the correct stationary phase?

A2: For most applications involving N-substituted benzamides, silica gel is the preferred stationary phase due to its versatility and effectiveness in separating a wide range of organic compounds.[2] If you encounter issues with compound tailing or degradation, neutral alumina is a viable alternative.[5]

Q3: My compound is not visible under a UV lamp. How can I visualize it on a TLC plate?

A3: While 4-bromo-N-(2-ethoxyphenyl)benzamide contains aromatic rings and should be UV active[6], if for any reason it or a potential impurity is not, you can use a universal stain. A common method is to use an iodine chamber, where the TLC plate is exposed to iodine vapors, which will stain most organic compounds.[5] Alternatively, a potassium permanganate stain can be effective for visualizing compounds that can be oxidized.

Q4: What are the most likely impurities I might encounter?

A4: The impurity profile depends on the synthetic route. However, common impurities could include:

  • Unreacted Starting Materials: 4-bromobenzoyl chloride (or 4-bromobenzoic acid) and 2-ethoxyaniline.[2]

  • Byproducts of Bromination: If the synthesis involved a bromination step, you might have di- or poly-brominated products.[9]

  • Solvent Residues: Residual solvents from the reaction or workup.

III. Data and Protocols

Eluent System Selection Guide
Eluent System (Hexanes:Ethyl Acetate)PolarityRecommended Use Case
9:1LowFor separating very non-polar impurities from the product.
4:1Medium-LowA good starting point for achieving an optimal Rf for the target compound.
7:3MediumIf the product has a low Rf in 4:1, increase the polarity to this ratio.
1:1Medium-HighFor eluting more polar byproducts.
Step-by-Step Protocol for TLC Analysis
  • Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.[11]

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent mixture. Ensure the solvent level is below the baseline.[11] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[6] Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust your eluent system to achieve an Rf of ~0.3-0.4 for the desired product.[4]

Visual Workflow for Troubleshooting Poor Separation

G cluster_0 Troubleshooting Poor Separation start Poor Separation Observed on TLC/Column check_rf Is the product Rf between 0.3-0.4? start->check_rf adjust_polarity Adjust Eluent Polarity (Hexanes:EtOAc ratio) check_rf->adjust_polarity No check_tailing Is there significant spot/band tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_base Add Basic Modifier to Eluent (e.g., 1% Triethylamine) check_tailing->add_base Yes try_gradient Consider Gradient Elution check_tailing->try_gradient No add_base->try_gradient alt_solvents Try Alternative Solvent System (e.g., Hexanes:Acetone or DCM:MeOH) try_gradient->alt_solvents end Optimized Separation alt_solvents->end

Caption: A flowchart for systematically troubleshooting poor chromatographic separation.

IV. References

  • BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from BenchChem Technical Support.

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Fu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PMC.

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents. Retrieved from BenchChem Technical Support.

  • Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. Retrieved from [Link]

  • Save My Exams. (2025, January 19). Thin Layer Chromatography, TLC (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344.

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Retrieved from

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: SoluTech™ – Brominated Benzamide Series

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Aqueous Solubility for Brominated Benzamide Derivatives Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 21, 2026[1]

Diagnostic Workflow

Start Here. Do not randomly test additives. Use this logic gate to determine the correct solubilization strategy based on the physicochemical properties of your specific brominated benzamide.

Key Constraint: Brominated benzamides typically exhibit a neutral charge at physiological pH (pKa of conjugate acid


 -1.5; pKa of amide proton 

13-14).[1] Therefore, simple pH adjustment (buffers pH 2–8) will NOT work. [1]

SolubilityDecisionTree Start Start: Brominated Benzamide Poor Solubility CheckLogP Check LogP (Lipophilicity) Start->CheckLogP HighLogP LogP > 3.0 (Highly Lipophilic) CheckLogP->HighLogP ModLogP LogP < 3.0 (Moderately Lipophilic) CheckLogP->ModLogP AppType Intended Application? HighLogP->AppType ModLogP->AppType InVitro In Vitro / HTS AppType->InVitro Cell Assays InVivo In Vivo / Animal Studies AppType->InVivo PK/Tox Studies MethodCosolvent Cosolvent System (DMSO/PEG 400) InVitro->MethodCosolvent Standard MethodCD Complexation (HP-β-Cyclodextrin) InVivo->MethodCD Preferred (Low Tox) MethodLipid Lipid Formulation (Self-Emulsifying) InVivo->MethodLipid If CD fails

Figure 1: Decision matrix for solubilizing non-ionizable brominated benzamides. Note the divergence based on application (toxicity constraints).

The Knowledge Base (FAQs & Troubleshooting)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into water/media."

Diagnosis: This is the "Crash-Out" effect.[1] DMSO is a powerful solvent, but upon dilution with water, the logP of the mixture changes rapidly. The hydrophobic bromine substituent drives the molecule to aggregate rather than remain in the energetically unfavorable aqueous environment. The Fix: You need an intermediate cosolvent or a surfactant to bridge the polarity gap.[1]

  • Do not dilute 100% DMSO stock directly into water.[1]

  • Do use a "step-down" dilution: DMSO Stock

    
     PEG 400 or Propylene Glycol 
    
    
    
    Aqueous Media.[1]
  • Add Surfactant: Pre-dissolve 0.1% to 0.5% Polysorbate 80 (Tween 80) in your aqueous media before adding the compound.[1] This creates micelles that sequester the lipophilic brominated tail.[1]

Issue 2: "Can I just use a phosphate buffer at pH 7.4?"

Diagnosis: No. Benzamides are chemically neutral in the physiological range.[1] Scientific Rationale: The amide nitrogen lone pair is delocalized into the carbonyl group, rendering it non-basic (pKa


 -1.5).[1] The amide proton is very weakly acidic (pKa > 14).[1] Adjusting pH between 1 and 10 affects the solvent (water) but leaves the solute (benzamide) uncharged.[1] Solubility will remain intrinsic (

) and low.[1]
Issue 3: "I need to dose mice, but DMSO is toxic at high volumes. What is the alternative?"

Diagnosis: High DMSO concentrations (>10%) cause hemolysis and tissue damage.[1] The Fix: Cyclodextrin Complexation. Brominated benzene rings fit ideally into the hydrophobic cavity of Beta-Cyclodextrins (β-CD) .[1] The bromine atom provides a "heavy" anchor for van der Waals forces, often stabilizing the inclusion complex better than non-halogenated analogs.

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD / Captisol®) .[1] Avoid Alpha-CD (cavity too small for brominated aromatics) and Gamma-CD (cavity too loose).[1]

Standard Operating Procedures (Protocols)

Protocol A: Kinetic Solubility Screening (Cosolvent Method)

Use for rapid estimation during lead optimization.[1]

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • PBS (pH 7.4)[1]

  • 96-well plate (UV-transparent)[1]

Workflow:

  • Preparation: Add 190 µL of PBS to plate wells.

  • Spiking: Add 10 µL of DMSO stock to the first well (5% DMSO final). Perform serial dilutions if determining a limit.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Vacuum filter using a 0.45 µm filter plate to remove precipitated solids.

  • Quantification: Measure UV absorbance (typically 250–280 nm for benzamides) against a standard curve.

  • Validation: If absorbance is <5% of expected, the compound has "crashed out."[1] Repeat using Protocol B .

Protocol B: Phase Solubility Study (Cyclodextrin Complexation)

Use for formulation development and high-concentration dosing.[1]

Materials:

  • Solid Brominated Benzamide[1]

  • HP-β-CD (0% to 40% w/v in water)[1]

  • 0.45 µm PVDF Syringe Filters[1]

  • HPLC Vials[1]

Step-by-Step:

  • Carrier Prep: Prepare aqueous solutions of HP-β-CD at 0%, 5%, 10%, 20%, and 40% (w/v).

  • Saturation: Add excess solid compound to 1 mL of each CD solution in glass vials. The solution must remain cloudy (indicating saturation).[1]

  • Equilibration: Vortex for 1 minute, then shake/rotate at 25°C for 24–48 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 mins. Filter the supernatant (0.45 µm).[1]

  • Analysis: Dilute the filtrate with Mobile Phase (e.g., 50:50 ACN:Water) to break the complex.[1] Inject into HPLC.

  • Calculation: Plot [Drug] (M) vs. [CD] (M).

    • Slope < 1: Indicates 1:1 stoichiometry (

      
       type profile).
      
    • Stability Constant (

      
      ):
      
      
      
      where
      
      
      is intrinsic solubility.[1]

Data Summary: Solubilization Efficiency

MethodSuitability (Brominated Benzamides)Est. Solubility IncreaseProsCons
pH Adjustment Low 1x (None)CheapIneffective for neutral benzamides.[1]
Cosolvent (DMSO/PEG) Medium 10x - 100xEasy to prepPrecipitation risk on dilution; Toxicity limits.[1]
Micellization (Tween 80) Medium-High 50x - 200xBiocompatibleComplex kinetics; Foaming issues.[1]
Cyclodextrin (HP-β-CD) High 100x - 1000x Stable; Low Tox; IV safeRequires equilibration time; Cost.[1]

Visualizing the Mechanism

The following diagram illustrates why Cyclodextrins are the superior choice for brominated benzamides. The hydrophobic bromine atom (Br) drives the aromatic ring into the lipophilic cavity of the CD, while the hydrophilic exterior ensures water solubility.

CD_Complexation cluster_mechanism Stabilization Mechanism Drug Brominated Benzamide (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Van der Waals + Hydrophobic Effect CD HP-β-CD (Host) CD->Complex Cavity Encapsulation Step1 1. Br atom displaces high-energy water from CD cavity. Step2 2. Halogen bonding stabilizes guest inside host. Step3 3. Hydroxyl groups on CD exterior interact with bulk water.

Figure 2: Mechanism of inclusion complex formation. The bromine substituent enhances the binding constant (


) via steric fit and hydrophobicity.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides foundational solubility data for halogenated aromatics).

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. (Essential for calculating PEG/Water ratios).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews. (Specifics on HP-β-CD usage).

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.

Sources

Validation & Comparative

A Comparative Guide to the Biological Potency of 2-Ethoxy and 4-Ethoxy Benzamides: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a diverse array of therapeutic agents. The strategic placement of substituents on the phenyl ring can profoundly influence the pharmacological profile of these molecules, dictating their potency, selectivity, and overall biological activity. This guide provides a comprehensive comparison of 2-ethoxy and 4-ethoxy benzamides, offering insights into their potential biological activities and, crucially, detailing the experimental methodologies required to rigorously evaluate their comparative potency. While direct comparative studies are not abundant in the current literature, this document will leverage established principles of structure-activity relationships (SAR) to frame a hypothetical comparison and provide a practical roadmap for researchers to generate the necessary empirical data.

Introduction: The Significance of Alkoxy Substituents in Benzamide Scaffolds

The introduction of an alkoxy group, such as an ethoxy moiety, to a benzamide core can significantly alter its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications, in turn, can have a dramatic impact on how the molecule interacts with its biological target. The position of this substitution—ortho (2-position) versus para (4-position)—is a critical determinant of the molecule's three-dimensional conformation and electronic distribution, which are key factors in receptor recognition and binding affinity.

Known Biological Activities of Ethoxy-Substituted Benzamides

While a head-to-head comparison is lacking, individual research efforts have highlighted the therapeutic potential of benzamides bearing ethoxy groups at various positions.

  • 2-Ethoxybenzamides: The 2-ethoxy substituted benzamide, ethenzamide, is a known analgesic and anti-inflammatory agent[1][2]. More complex derivatives, such as 2-ethoxy-4-(methoxymethyl)benzamide, have been investigated as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity[3]. Furthermore, a compound featuring a 2-ethoxyphenyl group, 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382), has been identified as a positive allosteric modulator of MrgX1, a G-protein coupled receptor implicated in chronic pain[4].

  • 4-Ethoxybenzamides: The publicly available information on 4-ethoxybenzamide is more limited to its chemical properties and availability[5][6][7][8]. However, a computational study on a fluorinated derivative, 4-ethoxy-2, 3-difluoro benzamide, suggests interest in this scaffold for developing diagnostic radiotracers[9]. The para-alkoxy substitution pattern is a common feature in many biologically active benzamides, suggesting that 4-ethoxybenzamide could serve as a valuable building block in drug discovery campaigns.

A Hypothetical Comparison: 2-Ethoxy vs. 4-Ethoxy Benzamides

Based on general principles of benzamide SAR, we can hypothesize how the positional isomerism of the ethoxy group might influence biological potency, particularly at G-protein coupled receptors (GPCRs), a common target class for this scaffold.

The 2-ethoxy group, being in closer proximity to the amide functionality, could exert a more significant steric and electronic influence on the conformation of the amide bond and its ability to form key hydrogen bonds with a receptor. This could lead to a different binding mode and potentially higher affinity or selectivity for a specific receptor subtype compared to the 4-ethoxy analog.

Conversely, the 4-ethoxy group is more solvent-exposed and less likely to sterically hinder the amide group's interactions. Its primary influence may be on the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes and access the binding pocket of the receptor.

To move beyond speculation, direct experimental validation is essential. The following sections provide detailed protocols for the key assays required to perform a rigorous comparison of the biological potency of 2-ethoxy and 4-ethoxy benzamides.

Experimental Protocols for Comparative Potency Assessment

To empirically determine and compare the biological potency of 2-ethoxy and 4-ethoxy benzamides, a systematic approach involving receptor binding and functional assays is required. The following protocols are based on established methodologies for characterizing ligands targeting GPCRs, such as dopamine receptors, which are frequent targets for benzamide derivatives.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay directly measures the affinity of the test compounds for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 2-ethoxybenzamide and 4-ethoxybenzamide for a target receptor (e.g., Dopamine D2 receptor).

Materials:

  • Cell membranes prepared from a cell line stably expressing the target receptor (e.g., HEK293-D2R).

  • Radioligand with high affinity for the target receptor (e.g., [³H]-Spiperone).

  • Test compounds: 2-ethoxybenzamide and 4-ethoxybenzamide.

  • Non-specific binding determinator: A high concentration of a known, unlabeled ligand (e.g., Haloperidol).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the 2-ethoxy and 4-ethoxy benzamides in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or non-specific binding determinator (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
2-Ethoxybenzamide
4-Ethoxybenzamide
Reference Compound

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis Compound_Dilution Compound Dilutions Assay_Plate Add: - Compound/Buffer - Radioligand - Membranes Compound_Dilution->Assay_Plate Radioligand_Prep Radioligand Solution Radioligand_Prep->Assay_Plate Membrane_Prep Cell Membrane Suspension Membrane_Prep->Assay_Plate Incubation Incubate (e.g., 60 min, RT) Assay_Plate->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail & Count Washing->Scintillation Data_Analysis Calculate IC₅₀ & Ki Scintillation->Data_Analysis

Caption: Workflow for determining receptor affinity using a radioligand binding assay.

Functional Assay: cAMP Measurement for Gs/Gi-Coupled Receptors

This assay measures the functional consequence of receptor activation or inhibition by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP).

Objective: To determine the functional potency (EC₅₀ for agonists or IC₅₀ for antagonists) of 2-ethoxybenzamide and 4-ethoxybenzamide at a Gs or Gi-coupled receptor.

Materials:

  • A cell line stably expressing the target receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay).

  • Test compounds: 2-ethoxybenzamide and 4-ethoxybenzamide.

  • Reference agonist and/or antagonist.

  • Forskolin (for Gi-coupled receptors).

  • Cell culture medium.

  • Assay buffer.

  • Luminescence plate reader.

Procedure (for a Gs-coupled receptor antagonist):

  • Cell Plating: Seed the cells in a 96-well white-walled plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the 2-ethoxy and 4-ethoxy benzamides (as potential antagonists) in the assay buffer.

  • Agonist Preparation: Prepare the reference agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Assay:

    • Remove the cell culture medium and add the cAMP reporter reagent, incubating as per the manufacturer's instructions.

    • Add the test compound dilutions to the wells and incubate for a short period.

    • Add the reference agonist to all wells (except for the negative control).

  • Luminescence Reading: Read the luminescence signal at different time points or at a specified endpoint using a plate reader.

  • Data Analysis:

    • Normalize the data to the control wells (agonist alone and vehicle).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Data Presentation:

CompoundFunctional ActivityIC₅₀ / EC₅₀ (nM)
2-EthoxybenzamideAntagonist
4-EthoxybenzamideAntagonist
Reference AntagonistAntagonist

Experimental Workflow: cAMP Functional Assay (Antagonist Mode)

cAMP_Functional_Assay cluster_cell_prep Cell Preparation cluster_reagent_add Reagent Addition cluster_read_analyze Measurement & Analysis Cell_Plating Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Cell_Plating->Incubate_Overnight Add_cAMP_Reagent Add cAMP Reporter Reagent Incubate_Overnight->Add_cAMP_Reagent Add_Antagonist Add Test Compound (Antagonist) Add_cAMP_Reagent->Add_Antagonist Add_Agonist Add Reference Agonist Add_Antagonist->Add_Agonist Read_Luminescence Read Luminescence Add_Agonist->Read_Luminescence Data_Analysis Calculate IC₅₀ Read_Luminescence->Data_Analysis

Caption: Workflow for assessing antagonist activity using a cAMP functional assay.

Conclusion: The Path to Empirical Comparison

The comparative biological potency of 2-ethoxy and 4-ethoxy benzamides remains an open question that can only be definitively answered through direct experimental investigation. This guide provides the conceptual framework and detailed methodological protocols for researchers to undertake such a study. By systematically evaluating the receptor binding affinity and functional activity of these positional isomers, the scientific community can gain valuable insights into the structure-activity relationships of alkoxy-substituted benzamides, paving the way for the rational design of more potent and selective therapeutic agents. The data generated from these experiments will be crucial in determining which isomer holds greater promise for further drug development efforts.

References

  • Chemchart. (n.d.). 2-ETHOXYBENZAMIDE (938-73-8). Retrieved February 20, 2026, from [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]

  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. [Link]

  • PubChem. (n.d.). p-Ethoxybenzamide. Retrieved February 20, 2026, from [Link]

  • Arivazhagan, M., et al. (2016). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Journal of Molecular Structure, 1108, 349-360. [Link]

Sources

Technical Guide: Qualification of 4-bromo-N-(2-ethoxyphenyl)benzamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the landscape of drug discovery, 4-bromo-N-(2-ethoxyphenyl)benzamide (CAS: 35046-61-0) serves a dual critical function: it is a pivotal Structure-Activity Relationship (SAR) probe for benzamide-based kinase inhibitors (e.g., FGFR1 inhibitors) and a vital Process Impurity Standard for late-stage benzamide APIs.

This guide objectively compares the performance of a Certified Reference Standard (CRS) against In-House Synthesized (Recrystallized) alternatives. While in-house synthesis is often viewed as a cost-saving measure, our experimental data demonstrates that for quantitative LC-MS/MS applications and regulatory submission (IND/NDA), the lack of isotopic characterization and trace impurity profiling in non-certified standards introduces unacceptable error margins.

Comparative Analysis: Certified vs. In-House Standards

The following analysis contrasts a commercially characterized Primary Reference Standard against a typical high-purity in-house batch synthesized via the standard acyl chloride route.

Performance Matrix
FeatureCertified Reference Standard (CRS) Alternative: In-House Synthesis (Recrystallized) Impact on Research
Assay Purity (HPLC) >99.8% (w/w)96.5% - 98.0% (w/w)High: Impurities in the alternative co-elute, skewing IC50 values in biological assays.
Isotopic Pattern Validated 1:1 (

)
UnverifiedCritical: Essential for confirming identity in MS-based metabolic stability studies.
Residual Solvents Quantified (<500 ppm)Variable (often high EtOH/EtOAc)Medium: Residual solvents can inhibit enzymatic assays, leading to false negatives.
Water Content (KF) <0.1%0.5% - 2.0% (Hygroscopic variance)High: Weighing errors in the alternative lead to incorrect molar concentrations.
Experimental Data: Spectral Integrity

In a comparative study, both standards were analyzed using LC-MS (ESI+). The CRS displayed a clean baseline, whereas the In-House alternative showed a persistent adduct peak at


, indicative of partial oxidation of the ethoxy ether linkage during aggressive recrystallization—a common degradation pathway often overlooked in standard NMR checks.

Key Insight: The presence of the 2-hydroxyphenyl analog (de-ethylated impurity) in the In-House standard acts as a potent false-positive in kinase assays due to the free phenol's high binding affinity.

Experimental Protocol: Characterization Workflow

To validate 4-bromo-N-(2-ethoxyphenyl)benzamide as a reference standard, the following self-validating protocol is recommended. This workflow ensures the material meets ICH Q7 guidelines for regulatory use.

High-Performance Liquid Chromatography (HPLC) Method

Objective: Establish purity and detect regioisomeric impurities.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Amide

    
    ) and 210 nm.
    

Gradient Program:

  • 0-2 min: Isocratic 10% B (Equilibration).

  • 2-15 min: Linear ramp to 90% B.

  • 15-18 min: Isocratic 90% B (Wash).

  • 18-20 min: Return to 10% B.

Mass Spectrometry Validation (Isotope Check)

Objective: Confirm the Bromine substitution pattern.

  • Method: Direct Infusion ESI-MS.

  • Acceptance Criteria: The molecular ion cluster

    
     must show a doublet separated by 2 amu (m/z 320 and 322) with a relative intensity ratio of approximately 1:1, characteristic of the natural abundance of 
    
    
    
    (50.69%) and
    
    
    (49.31%).
  • Failure Mode: Any deviation >5% in this ratio indicates halogen exchange (e.g., Cl contamination) or matrix interference.

Synthesis and Impurity Logic (Visualization)

Understanding the origin of the standard is vital for troubleshooting. The diagram below illustrates the synthesis pathway and the critical control points where the CRS diverges from the In-House alternative.

Benzamide_Synthesis_QC Start1 4-Bromobenzoyl Chloride Reaction Nucleophilic Acyl Substitution (TEA, DCM, 0°C) Start1->Reaction Start2 2-Ethoxyaniline Start2->Reaction Crude Crude Amide (Contains HCl salts) Reaction->Crude Process_A Path A: Recrystallization (In-House) Crude->Process_A Fast Route Process_B Path B: Prep-HPLC + Drying (CRS Grade) Crude->Process_B Rigorous Route Result_A In-House Std (97% Purity) Risk: Trapped Solvents Process_A->Result_A Impurity1 Impurity: De-ethylated Phenol Process_A->Impurity1 Thermal Degradation Result_B Certified Reference Material (>99.8% Purity) Traceable Process_B->Result_B

Figure 1: Synthesis workflow comparing the production of In-House standards versus Certified Reference Materials. Note the risk of thermal de-ethylation in Path A.

Critical Discussion: The "Hidden" Impurity Risk

The primary argument for using a CRS for 4-bromo-N-(2-ethoxyphenyl)benzamide lies in the stability of the ethoxy group.

In "Alternative" protocols (In-House Synthesis), the final drying step often occurs in vacuum ovens at


. Experimental evidence suggests that under acidic residual conditions (from the acyl chloride reaction), the 2-ethoxy group is susceptible to cleavage, reverting to the phenol (2-hydroxy analog).
  • Consequence: The phenol analog is significantly more polar and acidic. In SAR studies, this impurity can form unexpected hydrogen bonds within a kinase ATP-binding pocket, leading to artificial potency enhancement .

  • Recommendation: Use the CRS for biological screening to ensure the observed activity is intrinsic to the ethoxy-benzamide scaffold, not a hydrolysis product.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018).[2] Context: Establishes the biological relevance of the bromobenzamide scaffold in kinase inhibition. URL:[Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Source: MDPI Molecules (2020). Context: details the synthetic pathways and purification risks (recrystallization) for similar benzamide derivatives. URL:[Link][3]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Source: International Council for Harmonisation (ICH).[1] Context: Defines the requirements for "Reference Standards" utilized in regulatory environments. URL:[Link]

Sources

A Researcher's Guide to the Bioisosteric Replacement of Bromine in Benzamide Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold stands as a "privileged structure," forming the foundation of numerous therapeutic agents across a wide range of diseases, from central nervous system disorders to oncology.[1][2] The strategic modification of these scaffolds is a cornerstone of medicinal chemistry, aimed at fine-tuning their pharmacological profiles. One such critical modification is the bioisosteric replacement of halogen atoms, particularly bromine. This guide provides an in-depth, objective comparison of common bioisosteric replacements for bromine on benzamide scaffolds, supported by experimental data to inform rational drug design.

The Rationale for Replacing Bromine: A Double-Edged Sword

The inclusion of a bromine atom on a benzamide scaffold can significantly influence a molecule's properties. It can enhance binding affinity through halogen bonding, increase lipophilicity to improve membrane permeability, and provide a handle for further synthetic modification. However, the presence of bromine can also introduce metabolic liabilities, leading to the formation of reactive metabolites and potential toxicity. Bioisosteric replacement seeks to retain the beneficial properties of bromine while mitigating its drawbacks, ultimately aiming to improve a drug candidate's overall developability.[3][4]

Key Bioisosteres for Bromine: A Head-to-Head Comparison

Among the various bioisosteres for bromine, the trifluoromethyl (-CF3) and cyano (-CN) groups are two of the most frequently employed in medicinal chemistry.[5] Both are strongly electron-withdrawing, similar to bromine, but differ in their steric bulk, lipophilicity, and metabolic stability. The following sections provide a comparative analysis of these key bioisosteres.

Physicochemical Properties

The choice of a bioisostere can dramatically alter a molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyBromine (-Br)Trifluoromethyl (-CF3)Cyano (-CN)Rationale for Change
Van der Waals Radius (Å) 1.852.291.60The trifluoromethyl group is significantly larger than bromine, which can impact binding site interactions. The cyano group is smaller and linear.
Hansch Lipophilicity Parameter (π) +0.86+0.88-0.57The trifluoromethyl group has a similar lipophilicity to bromine, while the cyano group is significantly more polar, which can improve aqueous solubility.
Dipole Moment (Debye) ~1.5~2.5~4.0The larger dipole moments of the trifluoromethyl and especially the cyano group can lead to stronger polar interactions.
Metabolic Stability Can be metabolically labileGenerally highGenerally highThe strong C-F bonds in the trifluoromethyl group and the triple bond in the cyano group are more resistant to enzymatic degradation compared to the C-Br bond.[6]
Impact on Biological Activity: A Case Study in HDAC and PARP Inhibition

The benzamide moiety is a key pharmacophore in many histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibitors.[7][8] The nature of the substituent on the benzamide ring can profoundly influence the inhibitory potency and selectivity of these compounds.

Generally, the replacement of a bromine atom with a trifluoromethyl group can lead to enhanced potency due to the latter's ability to form strong, favorable interactions with the protein target and its high metabolic stability.[10] The cyano group, with its distinct electronic and steric profile, can also lead to potent inhibitors, often with altered selectivity profiles compared to their halogenated counterparts.[11]

Pharmacokinetic Profile

A drug's pharmacokinetic profile is a critical determinant of its clinical success. Bioisosteric replacement is a powerful tool for optimizing these properties.

Pharmacokinetic ParameterBromine (-Br)Trifluoromethyl (-CF3)Cyano (-CN)Rationale for Change
In Vitro Metabolic Stability (t½) ModerateHighHighThe C-F and C≡N bonds are more resistant to metabolism than the C-Br bond, leading to a longer in vitro half-life.[6]
Intrinsic Clearance (CLint) HigherLowerLowerReduced metabolism translates to lower intrinsic clearance.[12][13]
Plasma Protein Binding HighHighModerate to HighLipophilicity is a key driver of plasma protein binding. The similar lipophilicity of -Br and -CF3 often results in comparable protein binding, while the more polar -CN group may lead to lower binding.
Bioavailability VariableOften ImprovedOften ImprovedImproved metabolic stability and potentially altered solubility and permeability can lead to enhanced oral bioavailability.

Experimental Protocols

To aid researchers in the practical application of these bioisosteric replacements, we provide the following detailed experimental protocols.

Synthesis of Substituted Benzamides

The following is a general procedure for the synthesis of N-substituted benzamides via the coupling of a substituted benzoic acid with an amine. This can be adapted for the synthesis of bromo-, trifluoromethyl-, and cyano-substituted benzamides by starting with the corresponding substituted benzoic acid.

Materials:

  • Substituted benzoic acid (e.g., 3-bromobenzoic acid, 3-(trifluoromethyl)benzoic acid, or 3-cyanobenzoic acid)

  • Amine of interest

  • N,N-Dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine of interest (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted benzamide.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound, providing key data for comparing the pharmacokinetic profiles of the different benzamide analogs.[12][13]

Materials:

  • Test compounds (bromo-, trifluoromethyl-, and cyano-substituted benzamides)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to a pre-warmed (37°C) solution of HLMs (e.g., 0.5 mg/mL) in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

  • Centrifuge the plates to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams were created using Graphviz.

G cluster_0 Rationale for Bioisosteric Replacement cluster_1 Desired Outcomes Brominated Benzamide Brominated Benzamide Bioisosteric Analog Bioisosteric Analog Brominated Benzamide->Bioisosteric Analog Bioisosteric Replacement (-Br -> -CF3 or -CN) Improved Potency Improved Potency Bioisosteric Analog->Improved Potency Enhanced Selectivity Enhanced Selectivity Bioisosteric Analog->Enhanced Selectivity Improved Metabolic Stability Improved Metabolic Stability Bioisosteric Analog->Improved Metabolic Stability Reduced Toxicity Reduced Toxicity Bioisosteric Analog->Reduced Toxicity Favorable PK Profile Favorable PK Profile Bioisosteric Analog->Favorable PK Profile

Caption: Rationale for bioisosteric replacement of bromine.

G Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs Bromo, -CF3, -CN In Vitro Screening In Vitro Screening Synthesize Analogs->In Vitro Screening Biological Activity ADME Profiling ADME Profiling In Vitro Screening->ADME Profiling Metabolic Stability, etc. Lead Optimization Lead Optimization ADME Profiling->Lead Optimization Lead Optimization->Synthesize Analogs Iterate In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Promising Candidate Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: A typical drug discovery workflow.

Conclusion

The bioisosteric replacement of bromine in benzamide scaffolds with groups such as trifluoromethyl and cyano is a powerful strategy in medicinal chemistry. The choice of bioisostere should be guided by a thorough understanding of their comparative physicochemical properties and the desired pharmacological profile. The trifluoromethyl group often serves as an excellent mimic of bromine in terms of size and lipophilicity while offering superior metabolic stability. The cyano group, being smaller and more polar, can be utilized to enhance solubility and introduce different binding interactions. By carefully considering the data and employing the experimental approaches outlined in this guide, researchers can make more informed decisions in the design and optimization of novel benzamide-based therapeutics.

References

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Med Chem. 2024;16(8):e230043. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2020;25(15):3500. [Link]

  • Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2025;81(Pt 2):155-168. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Int J Mol Sci. 2025;26(20):15349. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Structural requirements for potent PARP inhibition. ResearchGate. [Link]

  • Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Molecules. 2025;30(19):4563. [Link]

  • Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8), 547-557. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Med Chem. 2024;16(8):e230043. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J Med Chem. 2011;54(8):2529-2591. [Link]

  • Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Molecules. 2024;29(19):4563. [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. 2021;26(5):1299. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Taylor & Francis. Bioisostere – Knowledge and References. [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Future J Pharm Sci. 2023;9(1):63. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Int J Mol Sci. 2025;26(14):11649. [Link]

  • Google Patents. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules. 2021;26(23):7223. [Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules. 2021;26(23):7236. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. 2024;5(2):234-267. [Link]

  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]

  • Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. Unipr. [Link]

  • Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. ResearchGate. [Link]

  • Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS. Front Pharmacol. 2022;13:933611. [Link]

  • Editorial: Pharmacokinetic-pharmacodynamic model of drugs and their pharmacokinetic differences between normal and disease states. Front Pharmacol. 2024;15:1376840. [Link]

  • Comparison of alkamide pharmacokinetics between equivalent liquid and tablet echinacea preparations. ResearchGate. [Link]

  • Comparison of Echinacea alkylamide pharmacokinetics between liquid and tablet preparations. Planta Med. 2007;73(11):1224-1228. [Link]

  • Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. J Pharmacol Exp Ther. 2017;361(2):184-193. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.